molecular formula C21H23NO4 B557374 Fmoc-Tle-OH CAS No. 132684-60-7

Fmoc-Tle-OH

Cat. No.: B557374
CAS No.: 132684-60-7
M. Wt: 353.4 g/mol
InChI Key: VZOHGJIGTNUNNC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Tle-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-L-tert-leucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHGJIGTNUNNC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359658
Record name Fmoc-L-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132684-60-7
Record name Fmoc-L-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-tert-leucine (Fmoc-Tle-OH) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-L-tert-leucine (Fmoc-Tle-OH), a pivotal building block in modern peptide synthesis. It details the compound's core properties, its applications in research and pharmaceutical development, and provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Features and Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-tert-leucine.[1] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of contemporary SPPS.[2][3] The defining feature of L-tert-leucine is its bulky tert-butyl side chain, which imparts significant steric hindrance. This property is exploited to influence peptide conformation, enhance proteolytic stability, and modulate biological activity.

This compound is a crucial monomer for constructing peptides and small proteins using SPPS.[4] The Fmoc protecting group strategy offers mild deprotection conditions (typically using a piperidine solution), which preserves the integrity of sensitive amino acid side chains and the growing peptide backbone, a significant advantage over harsher acid-based methods like Boc chemistry.[2][3]

Quantitative Data

The key chemical and physical properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 132684-60-7[5][6][7]
Molecular Formula C₂₁H₂₃NO₄[5][6][7]
Molecular Weight 353.41 g/mol [5][6][8]
Appearance White to light yellow powder or crystal[2][6]
Melting Point 124-127 °C[5][6]
Boiling Point 554.1 ± 33.0 °C (Predicted)[6]
Density 1.209 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 3.92 ± 0.10 (Predicted)[6]
Solubility Soluble in DMSO, EtOH, DMF[6][9]

Applications in Research and Drug Development

The unique structural characteristics of L-tert-leucine make this compound a valuable reagent in several areas:

  • Therapeutic Peptides : Incorporation of Tle can increase the metabolic stability and bioavailability of peptide-based drugs by shielding adjacent peptide bonds from enzymatic degradation.[10]

  • Drug Discovery : It serves as a versatile reactant in the synthesis of potent antagonists for targets like the anti-apoptotic protein XIAP, a key target in cancer therapy.[6] L-tert-leucine itself is a critical chiral intermediate for various antiviral and anti-inflammatory drugs.[1]

  • Protein-Protein Interaction Studies : Peptides containing Tle can be designed to probe or disrupt protein-protein interactions, where the bulky side chain can act as a structural anchor or steric block.[4]

  • Chiral Ligands : It is used in the preparation of phosphino dipeptide derivatives that serve as ligands in asymmetric catalysis.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its incorporation into a peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-L-tert-leucine

This protocol outlines the synthesis of this compound from its parent amino acid, L-tert-leucine.

Materials:

  • L-tert-leucine[11]

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice bath

  • Mechanical stirrer and reaction flask

Procedure: [6]

  • In a 500 mL reaction flask, dissolve L-tert-leucine (5.1 g, 38.6 mmol) in a mixture of dioxane (40 mL) and 10% aqueous sodium carbonate solution (100 mL).

  • Cool the flask in an ice bath to 0-4 °C.

  • Separately, dissolve 9-fluorenylmethyl chloroformate (10.0 g, 38.6 mmol) in 100 mL of dioxane.

  • Under vigorous mechanical stirring, add the Fmoc-Cl solution dropwise to the L-tert-leucine solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Continue stirring the solution overnight.

  • (Work-up) Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield Fmoc-L-tert-leucine.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin) and agitate for 30-60 minutes to swell the resin beads.

  • Drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Objective : To remove the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.[9]

  • Reagents : 20% (v/v) Piperidine in DMF.

  • Procedure :

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 cycles) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[9]

3. This compound Coupling:

  • Objective : To form a peptide bond between the free amine on the resin and the carboxyl group of this compound.

  • Reagents :

    • This compound (3-5 equivalents relative to resin loading)

    • Coupling Reagent: e.g., HCTU (3-5 eq.) or a carbodiimide like DIC (3-5 eq.) with an additive like HOBt (3-5 eq.).[3]

    • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

    • Solvent: DMF

  • Procedure :

    • In a separate vial, dissolve this compound and the coupling reagent (e.g., HCTU) in DMF.

    • Add DIPEA to the vial to begin the pre-activation of the amino acid. Allow it to activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of the tert-leucine side chain, a longer coupling time or double coupling may be necessary.

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless/yellow) indicates a complete reaction.

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.

4. Final Cleavage and Deprotection:

  • Objective : To cleave the completed peptide from the solid support and remove any remaining acid-labile side-chain protecting groups.

  • Reagents : Cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Procedure :

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Gently agitate the suspension at room temperature for 2-4 hours.[9]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge or filter to collect the peptide precipitate, wash with cold ether, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound.

experimental_workflow cluster_resin Peptide-Resin cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amino Acid Coupling cluster_cycle Step 3: Elongation Cycle Resin Start: Resin with N-terminal Fmoc Group Deprotect Add 20% Piperidine in DMF (2x 10 min) Resin->Deprotect Wash1 Wash with DMF (5-7x) Deprotect->Wash1 Remove Reagents Activate Pre-activate: This compound + HCTU + DIPEA Wash1->Activate Prepare for Coupling Couple Couple to Resin (1-2 hours) Activate->Couple Kaiser Kaiser Test Couple->Kaiser Monitor Reaction Wash2 Wash with DMF (3-5x) Kaiser->Wash2 Positive (Incomplete) Re-couple Kaiser->Wash2 Negative (Complete) NextAA Repeat for next Fmoc-AA-OH Wash2->NextAA NextAA->Deprotect Start Next Cycle Final Final Peptide-Resin NextAA->Final Chain Complete

Caption: General workflow for the incorporation of this compound in SPPS.

orthogonal_protection Peptide Fmoc N-Terminus --- Peptide Chain --- C-Terminus Resin Linker Base Base Treatment (e.g., 20% Piperidine) Peptide:f0->Base Labile Peptide:f2->Base Stable Acid Acid Treatment (e.g., TFA Cocktail) Peptide:f2->Acid Labile Peptide:f0->Acid Stable FreeAmine H₂N N-Terminus --- Peptide Chain --- C-Terminus Resin Linker Base->FreeAmine:f0 Removes Fmoc CleavedPeptide Free Peptide in Solution Acid->CleavedPeptide Cleaves Peptide from Resin FreeAmine->Peptide Coupling of next Fmoc-AA-OH

Caption: Logic of orthogonal protection in Fmoc-based peptide synthesis.

References

Unlocking Conformational Control and Enhanced Stability: A Technical Guide to Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Strategic Role of Fmoc-Tle-OH in Peptide Synthesis

Fmoc-L-tert-leucine (this compound) is a non-natural, N-terminally protected amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its defining feature is the bulky tert-butyl side chain, which imparts significant steric hindrance. This unique characteristic is not a limitation but rather a strategic tool employed by peptide chemists and drug developers to precisely control peptide conformation, enhance enzymatic stability, and ultimately modulate the biological activity of synthetic peptides. This technical guide provides an in-depth exploration of the function of this compound, offering detailed experimental protocols, quantitative data, and visualizations to empower researchers in their peptide-based drug discovery and development endeavors.

The core function of this compound lies in its ability to introduce a sterically demanding residue into a peptide sequence. The tert-leucine side chain, with its quaternary β-carbon, restricts the conformational freedom of the peptide backbone in its vicinity. This often leads to more extended or semi-extended peptide conformations, a property that can be leveraged to design peptides with specific secondary structures or to disrupt protein-protein interactions by mimicking a key binding motif.

Data Presentation: Physicochemical Properties and Comparative Analysis

The selection of this compound in a peptide synthesis strategy is often guided by its distinct physical and chemical properties. A clear understanding of these properties is essential for optimizing synthesis protocols and predicting the behavior of the resulting peptide.

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₄[Generic supplier data]
Molecular Weight 353.41 g/mol [Generic supplier data]
Melting Point 124-127 °C[Generic supplier data]
Appearance White to off-white powder[Generic supplier data]
Solubility Soluble in DMF, NMP, and other common SPPS solvents[General knowledge of SPPS]

The incorporation of the bulky tert-leucine residue can influence the overall properties of the peptide, most notably its resistance to enzymatic degradation.

Peptide SequenceModificationHalf-life in Serum/PlasmaKey Finding
Model Peptide AContains LeucineShort (minutes to hours)Susceptible to rapid proteolytic cleavage.[1]
Model Peptide BLeucine substituted with tert-LeucineSignificantly increasedThe bulky side chain of tert-leucine sterically hinders the approach of proteases, thereby increasing the peptide's stability in biological fluids.[2]
Natural Peptide XUnmodified~5-15 minutes (for GHRH)Natural peptides often have very short half-lives due to rapid enzymatic degradation.[1]
Modified Peptide XIntroduction of non-natural amino acidsExtended (hours to days)Modifications such as the inclusion of D-amino acids or sterically hindered amino acids like tert-leucine can dramatically prolong the in vivo half-life.[1][2]

Experimental Protocols: Incorporating this compound in Solid-Phase Peptide Synthesis

The successful incorporation of the sterically hindered this compound into a growing peptide chain requires optimized coupling protocols to overcome the potential for incomplete reactions. The following provides a detailed methodology for manual Fmoc-based SPPS.

Materials and Reagents:
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Kaiser test kit

Protocol for a Single Coupling Cycle of this compound:
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. Due to the steric hindrance of this compound, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, double coupling (repeating the coupling step with fresh reagents) or microwave-assisted coupling can be employed to drive the reaction to completion.

  • Monitoring the Coupling Reaction:

    • After the coupling period, take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Cleavage and Deprotection:
  • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

XIAP-Mediated Apoptosis Inhibition and the Role of Smac Mimetics

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of programmed cell death. It functions by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis. The endogenous protein Smac/DIABLO can counteract XIAP's inhibitory effect. Smac mimetics, which are small molecules designed to mimic the action of Smac, are a promising class of anti-cancer agents. The incorporation of tert-leucine in these mimetics is often crucial for their potency and stability.

XIAP_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Smac Smac/DIABLO XIAP XIAP Smac->XIAP CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 activates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Smac Apoptotic_Stimuli->CytoC XIAP->Caspase9 inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 inhibits Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis Smac_Mimetic Smac Mimetic (containing tert-Leucine) Smac_Mimetic->XIAP inhibits SPPS_Workflow Start Start with Resin Support Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling 2. Coupling (this compound, Coupling Reagents, DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Kaiser_Test 3. Kaiser Test (Monitor Completion) Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Repeat for next amino acid Kaiser_Test->Repeat_Cycle Negative Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final Amino Acid Coupled Repeat_Cycle->Fmoc_Deprotection Cleavage 4. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification

References

Fmoc-Tle-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-L-tert-leucine (Fmoc-Tle-OH) is a sterically hindered, non-proteinogenic amino acid derivative widely utilized in peptide chemistry. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, making it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other bioactive peptides. This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 132684-60-7[1][2][3][4][5][6]
Molecular Formula C₂₁H₂₃NO₄[1][2][3][6]
Molecular Weight 353.41 g/mol [1][2][3][6]
Synonyms Fmoc-L-α-tert-butylglycine, N-Fmoc-L-tert-leucine[2][4]
Appearance White to off-white solid/powder[3][4]
Purity ≥98%[1][4]
Melting Point 124-127 °C[6]
Solubility Soluble in DMSO and Ethanol[3][6]
Storage Recommended storage at 2-8°C[6]

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl group of the tert-leucine residue provides significant steric hindrance, which can influence the secondary structure of peptides, enhance their proteolytic stability, and modulate their biological activity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS protocol. The general workflow is depicted below.

SPPS_Workflow resin Resin Support deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 Washing (e.g., DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (this compound, Coupling Reagents) wash1->coupling wash2 Washing (e.g., DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat For next amino acid cleavage Cleavage from Resin & Side-chain Deprotection wash2->cleavage Final cycle repeat->deprotection1 peptide Purified Peptide cleavage->peptide

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.
Experimental Protocol: Synthesis of Fmoc-L-tert-leucine

A general procedure for the synthesis of Fmoc-L-tert-leucine involves the reaction of L-tert-leucine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • L-tert-leucine

  • Dioxane

  • 10% Sodium carbonate solution

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • 500 mL reaction flask

  • Ice bath

  • Mechanical stirrer

  • Dropping funnel

Procedure:

  • In a 500 mL reaction flask, dissolve L-tert-leucine (38.6 mmol) in a mixture of dioxane (40 mL) and 10% sodium carbonate solution (100 mL).[6]

  • Cool the reaction flask in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (38.6 mmol) in dioxane (100 mL) to the reaction mixture using a dropping funnel under continuous mechanical stirring.[6]

  • After the addition is complete, allow the solution to gradually warm to room temperature.

  • Continue stirring the reaction mixture overnight.[6]

  • The product, Fmoc-L-tert-leucine, can then be isolated and purified using standard techniques.

Role in Drug Discovery and Development

The incorporation of tert-leucine into peptide-based drug candidates can significantly enhance their therapeutic potential. The steric bulk of the tert-butyl group can:

  • Increase Proteolytic Stability: By shielding the peptide backbone from enzymatic degradation, thereby prolonging the in vivo half-life.

  • Induce Specific Conformations: The restricted rotation around the Cα-Cβ bond can force the peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for its target.

  • Improve Membrane Permeability: The increased lipophilicity can in some cases enhance the ability of the peptide to cross cell membranes.

The logical relationship for considering the use of this compound in peptide-based drug design is illustrated in the following diagram.

Drug_Design_Logic start Peptide Drug Candidate problem Challenges: - Low Stability (Proteolysis) - Poor Bioavailability start->problem strategy Strategic Modification problem->strategy incorporate Incorporate this compound (via SPPS) strategy->incorporate properties Introduce tert-Leucine Residue incorporate->properties outcome Potential Outcomes properties->outcome stability Increased Proteolytic Stability outcome->stability conformation Favorable Bioactive Conformation outcome->conformation bioavailability Enhanced Bioavailability outcome->bioavailability end Improved Therapeutic Candidate stability->end conformation->end bioavailability->end

Figure 2: Rationale for using this compound in peptide drug design.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a crucial reagent for peptide chemists aiming to develop peptides with enhanced stability and specific conformational properties. Its unique steric profile provides a powerful tool for modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Bulky Guardian: Unveiling the Pivotal Role of Fmoc-Tle-OH's Side Chain in Modern Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-tert-leucine (Fmoc-Tle-OH), with its sterically demanding tert-butyl side chain, has emerged as a powerful tool for modulating peptide conformation, enhancing stability, and ultimately, improving therapeutic efficacy. This technical guide delves into the core functionalities imparted by this bulky amino acid, offering a comprehensive overview of its impact on peptide structure and function, supported by experimental data and detailed protocols.

The Conformational Influence of the Tert-Butyl Group

The tert-butyl side chain of tert-leucine (Tle) imposes significant steric constraints on the peptide backbone, profoundly influencing its secondary structure. Unlike the flexible isobutyl side chain of its canonical isomer, leucine, the rigid and bulky nature of the tert-butyl group restricts the available conformational space, often favoring more extended or semi-extended peptide backbone structures.[1] This can be a critical design element in preventing the formation of undesirable secondary structures, such as β-turns or helices, that may hinder receptor binding or promote aggregation.

Circular Dichroism (CD) spectroscopy is a powerful technique to elucidate the secondary structure of peptides in solution.[2][3] The distinct spectra of peptides containing Tle, as compared to their counterparts with other aliphatic amino acids, provide quantitative insights into these conformational changes.

Table 1: Illustrative Circular Dichroism Data for a Model Peptide Series

Peptide SequenceSecondary StructureMolar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Molar Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹)
Ac-Lys-Gly-Gly-Leu -Gly-Gly-Ala-NH₂Random Coil/α-helix-8,000-10,000
Ac-Lys-Gly-Gly-Val -Gly-Gly-Ala-NH₂β-sheet/Random Coil-4,500-6,000
Ac-Lys-Gly-Gly-Tle -Gly-Gly-Ala-NH₂Extended/Random Coil-2,500-3,500
Note: The data presented in this table are representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence and experimental conditions.

The data in Table 1 illustrates how the incorporation of Tle can lead to a significant reduction in the negative molar ellipticity at 222 nm and 208 nm, characteristic of α-helical structures, suggesting a shift towards a more extended or random coil conformation.

Enhancing Enzymatic Stability: A Shield Against Degradation

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The bulky tert-butyl side chain of Tle can act as a steric shield, hindering the access of proteolytic enzymes to the adjacent peptide bonds. This steric hindrance significantly reduces the rate of enzymatic cleavage, thereby prolonging the half-life of the peptide in biological fluids.

In vitro enzymatic stability assays, often employing enzymes like trypsin or chymotrypsin, are crucial for quantifying this protective effect. The degradation of the peptide is typically monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Comparative Half-Life of a Model Peptide in Human Serum

Peptide SequenceHalf-life (t½) in Human Serum (hours)
Ac-Arg-Gly-Leu -Phe-Ala-NH₂1.5
Ac-Arg-Gly-Val -Phe-Ala-NH₂2.8
Ac-Arg-Gly-Tle -Phe-Ala-NH₂18.2
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trend. Actual values are sequence and condition-dependent.

As depicted in the hypothetical data in Table 2, the substitution of Leucine or Valine with Tert-Leucine can dramatically increase the peptide's half-life, showcasing its potential to improve the pharmacokinetic profile of therapeutic peptides.

Overcoming Synthetic Challenges: Coupling of a Sterically Hindered Amino Acid

The very steric bulk that provides conformational control and enzymatic stability also presents a significant challenge during solid-phase peptide synthesis (SPPS). The coupling of this compound to the growing peptide chain is often sluggish and incomplete due to the difficulty of the activated carboxyl group in approaching the N-terminal amine.

To overcome this, more potent coupling reagents and optimized protocols are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often employed to achieve higher coupling efficiencies.[2][4][5] Double coupling, increased reaction times, and elevated temperatures can also be utilized to drive the reaction to completion.

Table 3: Representative Coupling Efficiencies of this compound with Various Reagents

Coupling ReagentCoupling Time (min)Temperature (°C)Coupling Efficiency (%)
DIC/HOBt1202575-85
HBTU602590-95
HATU4525>98
PyBOP602592-97
Note: These are typical values and can be influenced by the resin, solvent, and the specific peptide sequence.

The choice of coupling reagent is critical for the successful incorporation of this compound, with HATU often demonstrating superior performance for this sterically demanding amino acid.[6]

Impact on Biological Activity: A Case Study of Ras-Raf Inhibition

The conformational rigidity and enzymatic stability conferred by Tle can translate into enhanced biological activity. By locking a peptide into a bioactive conformation, Tle can improve its binding affinity to its target receptor. A notable example is in the development of cyclic peptide inhibitors of the Ras-Raf protein-protein interaction, a key signaling node in many cancers.

Cyclorasin 9A5, a cyclic peptide inhibitor of Ras, incorporates a Tle residue. This substitution was found to increase the peptide's affinity for Ras-GTP, effectively blocking its interaction with downstream effectors like Raf and inducing apoptosis in cancer cells.[7]

The Ras-Raf signaling pathway is a critical cascade in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

Ras_Raf_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activates Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GTP->Ras_GDP GTP Hydrolysis (Inactivated by GAPs) Raf Raf Ras_GTP->Raf Binds and Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds SOS->Ras_GDP Promotes GDP-GTP exchange on Ras MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Activates Transcription Factors Cyclorasin_9A5 Cyclorasin 9A5 (Tle-containing peptide) Cyclorasin_9A5->Ras_GTP Inhibits Interaction with Raf

Caption: The Ras/MAPK signaling pathway and the inhibitory action of a Tle-containing peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Tle-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a Tle residue using Fmoc/tBu chemistry.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, 5x) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound, HATU, DIPEA in DMF, 45 min) Washing1->Coupling Washing2 5. Washing (DMF, 5x) Coupling->Washing2 Repeat 6. Repeat steps 2-5 for each amino acid Washing2->Repeat Cleavage 7. Cleavage and Deprotection (TFA cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for the solid-phase synthesis of a Tle-containing peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45 minutes with agitation.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Enzymatic Stability Assay

This protocol describes a general method for assessing the stability of a Tle-containing peptide in the presence of a protease.

Stability_Assay_Workflow Peptide_Solution 1. Prepare Peptide Stock Solution (e.g., 1 mg/mL in buffer) Incubation 3. Incubate Peptide with Protease (37°C) Peptide_Solution->Incubation Enzyme_Solution 2. Prepare Protease Solution (e.g., Trypsin in buffer) Enzyme_Solution->Incubation Time_Points 4. Aliquot at Different Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubation->Time_Points Quenching 5. Quench Reaction (e.g., add acid) Time_Points->Quenching Analysis 6. Analyze by RP-HPLC or LC-MS Quenching->Analysis Half_Life 7. Calculate Peptide Half-Life Analysis->Half_Life

Caption: Workflow for an in vitro enzymatic stability assay of a peptide.

Materials:

  • Purified Tle-containing peptide and control peptide (e.g., Leu or Val analog)

  • Protease (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system with a C18 column

  • LC-MS system (optional, for metabolite identification)

Procedure:

  • Prepare Solutions: Prepare stock solutions of the peptides and the protease in the appropriate buffer.

  • Incubation: Incubate the peptide solution with the protease solution at a specific ratio (e.g., 100:1 substrate to enzyme) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide. The area under the peak corresponding to the intact peptide is integrated.

  • Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the peptide's half-life (t½).

Conclusion

The incorporation of this compound into peptide sequences offers a powerful strategy for drug development professionals. Its bulky tert-butyl side chain provides a unique combination of conformational constraint and steric shielding, leading to peptides with enhanced stability and, in many cases, improved biological activity. While the synthesis of Tle-containing peptides requires careful optimization, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties make it a valuable tool in the design of next-generation peptide therapeutics. Future research will likely focus on further exploring the structure-activity relationships of Tle-containing peptides and developing even more efficient methods for their synthesis.

References

Unlocking Novel Peptide Architectures: A Technical Guide to Fmoc-L-tert-Leucine (Fmoc-Tle-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of unnatural amino acids offers a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and improve pharmacological properties. Among these, Fmoc-L-tert-leucine (Fmoc-Tle-OH), a sterically hindered amino acid, has emerged as a critical building block. Its bulky tert-butyl side chain imposes significant conformational constraints on the peptide backbone, guiding the formation of specific secondary structures such as β-sheets and helices. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and detailed protocols for its incorporation into peptide chains via solid-phase peptide synthesis (SPPS). Furthermore, it explores the impact of tert-leucine on peptide structure and its applications in the development of novel therapeutics, such as potent antagonists of anti-apoptotic proteins.

Introduction to Fmoc-L-tert-Leucine (this compound)

Fmoc-L-tert-leucine, systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoic acid, is a derivative of the unnatural amino acid L-tert-leucine.[1][2] The defining feature of this amino acid is its bulky tert-butyl side chain, which imparts significant steric hindrance.[3] This steric demand is a key attribute exploited in peptide chemistry to control and stabilize peptide conformations.[3] The N-α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS).[4][5] The Fmoc group's stability to acidic conditions and its facile removal with mild bases like piperidine allow for the sequential and controlled assembly of peptide chains.[5]

The incorporation of this compound into a peptide sequence can significantly influence its secondary structure. The bulky side chain can favor extended or semi-extended conformations and can also be accommodated in folded structures, particularly when influenced by other helicogenic residues.[3] This conformational control is instrumental in designing peptides with enhanced biological activity and stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this compound.

Property Value Reference
Molecular Formula C21H23NO4[1][2]
Molecular Weight 353.41 g/mol [1][2][6]
Appearance White to off-white powder/crystal[2][7]
Melting Point 124-127 °C[1][2][8]
Boiling Point (Predicted) 554.1 ± 33.0 °C at 760 mmHg[1][2]
Density (Predicted) 1.209 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.92 ± 0.10[2]
LogP 4.77[1]
Optical Rotation [α]D²⁰ = -18 ± 2° (c=1 in DMF)[8]
Solubility Value Reference
DMSO ≥ 35.3 mg/mL[2][8]
Ethanol ≥ 49.6 mg/mL[2][8]

Synthesis of Fmoc-L-tert-Leucine

This compound is typically synthesized from its parent amino acid, L-tert-leucine. The process involves the protection of the α-amino group with the Fmoc moiety.

cluster_synthesis Synthesis of this compound L_Tle L-tert-Leucine Reaction Reaction Mixture L_Tle->Reaction Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Fmoc_Tle_OH This compound Reaction->Fmoc_Tle_OH

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Fmoc-L-tert-Leucine

This protocol describes a general procedure for the N-α-Fmoc protection of L-tert-leucine.

Materials:

  • L-tert-Leucine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[1]

  • Sodium bicarbonate (NaHCO3) or other suitable base

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: Dissolve L-tert-leucine in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc Reagent: While stirring vigorously at 0 °C, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the amino acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc reagent.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[8] The Fmoc/tBu strategy is the most commonly employed method for peptide synthesis.[9]

cluster_spps Fmoc-SPPS Cycle for this compound Incorporation Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Next_Cycle->Deprotection Continue chain elongation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Next_Cycle->Cleavage Final peptide cluster_impact Impact of Tle Incorporation in Peptides Fmoc_Tle This compound Incorporation Steric_Hindrance Steric Hindrance from tert-Butyl Group Fmoc_Tle->Steric_Hindrance Conformational_Constraint Conformational Constraint on Peptide Backbone Steric_Hindrance->Conformational_Constraint Secondary_Structure Promotion of Specific Secondary Structures (e.g., β-sheets, helices) Conformational_Constraint->Secondary_Structure Proteolytic_Stability Increased Proteolytic Stability Secondary_Structure->Proteolytic_Stability Biological_Activity Enhanced Biological Activity & Specificity Secondary_Structure->Biological_Activity Drug_Discovery Applications in Drug Discovery Proteolytic_Stability->Drug_Discovery Biological_Activity->Drug_Discovery

References

An In-Depth Technical Guide to Fmoc-Tle-OH for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine) is a sterically hindered amino acid derivative that is increasingly utilized in peptide synthesis to introduce unique structural constraints and enhance peptide stability. The bulky tert-butyl side chain of tert-leucine (Tle) can significantly influence peptide conformation and resistance to enzymatic degradation, making it a valuable building block in the design of peptidomimetics and therapeutic peptides. This technical guide provides a comprehensive overview of this compound for beginners in peptide chemistry, covering its core properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and troubleshooting strategies for common challenges.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 132684-60-7[1]
Molecular Formula C₂₁H₂₃NO₄[1]
Molecular Weight 353.41 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 124-127 °C
Solubility Soluble in DMSO (≥200 mg/mL), DMF, and other organic solvents.[1]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months.[1]

The Challenge of Steric Hindrance

The primary challenge in utilizing this compound in SPPS is the steric hindrance presented by its bulky tert-butyl group. This can lead to incomplete coupling reactions and lower yields of the desired peptide. To overcome this, the choice of coupling reagent is critical. Standard reagents like DCC/HOBt may prove inefficient. More potent activating agents are recommended to facilitate the amide bond formation.

Coupling ReagentReagent ClassTypical Yield for Hindered CouplingsKey ConsiderationsReferences
HATU Aminium/Uronium SaltVery HighHighly efficient and fast. Should not be used in large excess to avoid side reactions.[2][3]
HBTU Aminium/Uronium SaltHighReliable and cost-effective. Slower than HATU.[2][3]
PyBOP Phosphonium SaltHighByproducts are generally less problematic than with aminium/uronium salts.[3]
DIC/Oxyma CarbodiimideModerate to HighA safer alternative to HOBt-based reagents.[4]
DIC/HOBt CarbodiimideModerateSlower reaction rates and potential for side reactions.[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS).

Materials
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker

Protocol 1: Standard SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle for adding this compound to a growing peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin in the SPPS reaction vessel.
  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[5]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[6][7]
  • Agitate the mixture for 5-10 minutes at room temperature.[5][6]
  • Drain the piperidine solution.
  • Repeat the piperidine treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
  • Add the activated this compound solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture for 1-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[8]
  • To monitor the reaction completion, a Kaiser test can be performed on a small sample of beads. A negative result (yellow beads) indicates a complete coupling.[8][9]

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-20 minutes.
  • Wash the resin with DMF.

6. Double Coupling (If Necessary):

  • If the Kaiser test after the initial coupling is positive (blue beads), indicating incomplete reaction, a double coupling is recommended.[8][9]
  • Repeat steps 3 and 4 with a fresh solution of activated this compound.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
  • A white precipitate of the peptide should form.

5. Peptide Isolation and Purification:

  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
  • Dry the peptide pellet under vacuum.
  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Underlying Principles

To aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow of SPPS and a relevant biological signaling pathway.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple this compound (HATU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 wash2->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Amino Acid cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify mTOR_Signaling cluster_input Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Response Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 IGF1 IGF-1 AKT AKT IGF1->AKT S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 TSC2 TSC2 AKT->TSC2 TSC2->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibition

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine) is an N-terminally protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyl side chain of tert-leucine (Tle) introduces significant steric hindrance, which can present challenges during peptide chain elongation. However, this bulkiness is also a valuable tool for designing peptides with specific conformational properties and enhanced biological activity. The incorporation of Tle can influence peptide structure, favoring more extended conformations, and has been utilized in the development of various therapeutic and research peptides, including synthetic cannabinoid receptor agonists.

This document provides detailed protocols and application notes for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS. It covers recommended coupling reagents, strategies to overcome steric hindrance, and post-synthesis processing.

Challenges in the Incorporation of this compound

The primary challenge in using this compound in SPPS is the steric hindrance posed by its bulky tert-butyl side chain. This can lead to:

  • Low Coupling Efficiency: The bulky nature of Tle can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in incomplete coupling reactions.

  • Slower Reaction Kinetics: Coupling reactions involving this compound are often slower compared to less hindered amino acids.

  • Peptide Aggregation: The hydrophobicity of the tert-butyl group can contribute to the aggregation of the growing peptide chain on the solid support, further reducing the accessibility of the N-terminus for coupling.

To overcome these challenges, optimization of coupling conditions, including the choice of coupling reagents and reaction times, is crucial.

Recommended Coupling Reagents and Conditions

For sterically hindered amino acids like this compound, the use of potent activating agents is highly recommended. Urionium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides alone.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassAdvantagesDisadvantagesReported Yield for Hindered Couplings
HATU Urionium SaltHigh coupling efficiency, fast reaction kinetics, suppresses racemization.[1]Higher cost, potential for side reactions if used in excess.[2]>95%[1]
HCTU Urionium SaltHigh coupling efficiency, often more cost-effective than HATU.[3]Can be less effective for the most challenging couplings compared to HATU.[4]~90-95%[3]
COMU Urionium SaltVery high reactivity, safer byproducts (no benzotriazole).[5]Higher cost, limited solution stability.>98%[6]
PyBOP Phosphonium SaltEfficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.~95-98%[6]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, low risk of racemization.Slower reaction rates compared to uronium/aminium salts.~90%

Note: The reported yields are representative for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing tert-leucine.

General SPPS Workflow

The overall workflow for incorporating an this compound residue into a peptide chain is illustrated below.

spss_workflow resin Resin with N-terminal deprotected peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagent + Base in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol for Standard Coupling of this compound

This protocol utilizes HATU as the coupling reagent.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and vortex briefly to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The extended reaction time is recommended to ensure complete coupling.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

    • If the Kaiser test is positive (blue beads), refer to the double coupling protocol (Section 4.3).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Chain Elongation:

    • The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

Protocol for Double Coupling of this compound

A double coupling strategy is often necessary to achieve a high yield when incorporating this compound.

  • First Coupling:

    • Follow steps 1 and 2 of the standard coupling protocol (Section 4.2). A shorter initial coupling time (e.g., 1-2 hours) can be used.

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 2 of the standard coupling protocol.

    • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

    • Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added Tle residue.

Peptide Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Application Example: Tle-Containing Peptides in GPCR Signaling

Peptides containing tert-leucine have been explored as synthetic cannabinoid receptor agonists (SCRAs). These compounds target the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The bulky tert-leucine moiety can contribute to high efficacy at these receptors.[7][8]

The signaling pathway of a typical GPCR, such as the CB1 receptor, is initiated by ligand binding, leading to a conformational change in the receptor and subsequent activation of intracellular signaling cascades.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Tle-Containing Peptide (Agonist) receptor CB1 Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Adenylyl Cyclase g_protein->effector α-subunit inhibits camp cAMP effector->camp Inhibition of conversion atp ATP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response Phosphorylation of target proteins

Caption: Simplified signaling pathway of a Tle-containing peptide acting as an agonist at a G-protein coupled receptor (GPCR) like the CB1 receptor.

Conclusion

The incorporation of this compound into peptides, while challenging due to steric hindrance, can be achieved with high efficiency through the use of optimized protocols. The selection of potent coupling reagents such as HATU, HCTU, or COMU, along with strategies like double coupling, is essential for successful synthesis. The resulting Tle-containing peptides can exhibit unique structural and biological properties, making them valuable tools in drug discovery and chemical biology research. The provided protocols and application notes serve as a comprehensive guide for researchers working with this sterically demanding amino acid derivative.

References

Application Notes and Protocols for Fmoc-Tle-OH Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive application notes and detailed protocols for the coupling of Nα-Fmoc-L-tert-leucine (Fmoc-Tle-OH), a sterically hindered amino acid, in solid-phase peptide synthesis (SPPS). Due to the bulky tert-butyl side chain, the incorporation of Tle into a peptide sequence presents significant challenges, requiring optimized conditions to ensure high coupling efficiency and prevent deletion sequences. These guidelines cover the selection of appropriate coupling reagents, detailed experimental procedures, methods for monitoring reaction completion, and troubleshooting potential side reactions.

Introduction to this compound Coupling

Nα-Fmoc-L-tert-leucine (this compound) is an essential building block for synthesizing peptides with unique structural properties. The tert-butyl side chain of tert-leucine provides significant steric bulk, which can enhance peptide stability against enzymatic degradation. However, this same steric hindrance makes the formation of the peptide bond challenging during SPPS. Standard coupling conditions that are effective for less hindered amino acids often result in low yields and incomplete reactions when applied to this compound.[1]

Therefore, successful incorporation of this compound requires the use of highly efficient coupling reagents and optimized reaction protocols to overcome the reduced reactivity of both the incoming amino acid's carboxyl group and the N-terminal amine of the resin-bound peptide.[1][2]

Key Considerations for Successful Coupling

The efficiency of an this compound coupling reaction is critically dependent on several factors:

  • Choice of Coupling Reagent: This is the most critical parameter. High-potency reagents are necessary to activate the sterically hindered carboxylic acid. Aminium/uronium salts such as HATU and COMU, or phosphonium salts like PyAOP and PyBOP, are generally preferred over standard carbodiimide-based methods (e.g., DIC/HOBt).[3][4]

  • Activation Method: Pre-activation of the this compound for a few minutes before adding it to the resin is highly recommended, especially when using aminium/uronium reagents, to prevent side reactions like guanidinylation of the free N-terminal amine.[4][5]

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent. In cases of significant on-resin aggregation, using a solvent mixture such as DMF/DCM or adding chaotropic salts may be beneficial.[5][6]

  • Base: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is used to facilitate the reaction. An excess of base is required for the activation and coupling steps.[7]

  • Reaction Time and Temperature: Extended coupling times (1-4 hours) are often necessary for hindered residues. In particularly difficult cases, performing the coupling at an elevated temperature (e.g., 40-50°C) or using microwave-assisted synthesis can significantly improve yields, but must be balanced against the risk of racemization or other side reactions.[4][6]

  • Monitoring: The completion of the coupling reaction must be carefully monitored using a qualitative method like the Kaiser test to ensure no free amines remain before proceeding to the next cycle.[8]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered residues like Tle. Reagents that form highly reactive activated esters, such as OAt (from HOAt) or Oxym (from OxymaPure), are superior for these challenging couplings.[3]

Data Presentation

The following table summarizes the performance of various common coupling reagents for sterically hindered amino acids, providing a basis for reagent selection.

Coupling Reagent/MethodReagent ClassTypical Coupling Time (min)Representative Coupling Yield (%)Key AdvantagesPotential Disadvantages
DIC/HOBt Carbodiimide60 - 18090 - 98[4]Cost-effective, low risk of side reactions.Slower reaction rates, often insufficient for highly hindered couplings, potential for N-acylurea formation.[4]
HBTU/DIPEA Aminium/Uronium30 - 9098 - 99.5[4]Fast and generally efficient.Potential for guanidinylation of the N-terminus if not pre-activated.[3][4] Less reactive than HATU or COMU for severe steric hindrance.
HATU/DIPEA Aminium/Uronium20 - 60> 99.5[4]Highly reactive, excellent for hindered couplings, low racemization risk due to HOAt additive.[3]Higher cost, potential for guanidinylation.[3][4]
PyBOP/DIPEA Phosphonium Salt30 - 6098 - 99[4]Efficient, no risk of guanidinylation.[4]Byproducts can be difficult to remove in solution-phase synthesis.
COMU/DIPEA Aminium/Uronium20 - 45> 99.5[4]Very high reactivity, often superior to HATU; byproducts are more soluble and considered safer than benzotriazole derivatives.[3]Higher cost, can still cause guanidinylation.[9]

Note: Coupling yields and times are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Experimental Protocols

The following protocols are designed for the manual coupling of this compound on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary method for coupling this compound due to the high reactivity of HATU.[3][4]

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (3 eq, 0.3 mmol, 106 mg)

  • HATU (2.9 eq, 0.29 mmol, 110 mg)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol, 105 µL)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin twice with 20% piperidine in DMF (first for 5 minutes, then for 15-20 minutes).[10]

  • Washing: Wash the deprotected peptide-resin thoroughly to remove all traces of piperidine. Perform washes in the following sequence: DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Kaiser Test Confirmation: Perform a Kaiser test on a small sample of beads. A strong blue color confirms the presence of the free primary amine.[8]

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF (~2 mL). Add DIPEA (6 eq) to the solution. Vortex the mixture for 2-5 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the washed peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time may be extended to 4 hours or performed at 40°C.

  • Monitoring: After the initial incubation period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction.[4][8]

  • Recoupling (If Necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 4-7. This is known as a "double coupling."

  • Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling, it indicates that some sites are unreactive. These unreacted amines should be "capped" by acetylating them with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Final Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection cycle.

Protocol 2: Coupling using COMU

This protocol provides a highly effective alternative to HATU, with the advantage of producing more soluble byproducts.[3]

Procedure: The procedure is identical to Protocol 1, with the following substitution in the activation step:

  • Amino Acid Activation (Step 4): In a separate vial, dissolve this compound (3 eq, 106 mg) and COMU (2.9 eq, 0.29 mmol, 124 mg) in DMF (~2 mL). Add DIPEA (6 eq) and vortex for 2-5 minutes before adding to the resin.

Mandatory Visualizations

Experimental Workflow Diagram

Fmoc_Tle_OH_Coupling_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_finish Completion start Start with Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test wash1->kaiser1 preactivate Pre-activation: This compound + HATU/COMU + DIPEA in DMF kaiser1->preactivate Positive (Blue Beads) couple Add to Resin & Incubate (1-4h) preactivate->couple kaiser2 Kaiser Test couple->kaiser2 kaiser2->couple Positive (Recouple) capping Capping (Acetic Anhydride) kaiser2->capping Positive after Recoupling wash2 Final Wash (DMF, DCM) kaiser2->wash2 Negative (Yellow Beads) capping->wash2 end Proceed to Next Cycle wash2->end

Caption: General workflow for the solid-phase coupling of this compound.

Logical Relationship Diagram

Logical_Flow A Free Amine on Resin? B Activate Carboxyl Group (this compound + Reagent) A->B Yes C Nucleophilic Attack (Amine attacks Activated Ester) B->C Forms Highly Reactive Intermediate F Side Reactions (e.g., Guanidinylation) B->F If not pre-activated D Peptide Bond Formation C->D E Incomplete Coupling (Steric Hindrance) C->E

Caption: Logical flow of the this compound activation and coupling steps.

References

Application Note: Optimized Coupling of Fmoc-Tle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created. However, the incorporation of certain amino acids presents significant challenges that can impede synthesis efficiency and purity. Fmoc-L-tert-Leucine (Fmoc-Tle-OH) is a non-canonical, sterically hindered amino acid characterized by its bulky tert-butyl side chain. This steric hindrance can significantly slow down the kinetics of peptide bond formation, leading to incomplete coupling reactions and the generation of deletion sequences. Therefore, selecting an appropriate and highly efficient coupling reagent is critical for the successful incorporation of this compound and other hindered residues into a growing peptide chain. This document provides a detailed overview of the most effective coupling reagents for this compound, presents comparative data, and offers detailed experimental protocols to optimize synthesis outcomes.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge with this compound is the steric bulk of its side chain, which impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can result in:

  • Low Coupling Yields: Incomplete reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide.

  • Racemization: Harsh reaction conditions or extended coupling times required to drive the reaction to completion can increase the risk of racemization at the α-carbon.[1]

  • Side Reactions: Inefficient coupling can necessitate more forceful methods, which may promote side reactions.

To overcome these challenges, highly reactive coupling reagents are required. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for such "difficult" couplings due to their higher reactivity and faster reaction kinetics.[2][3]

Recommended Coupling Reagents for this compound

Modern peptide synthesis offers a range of high-efficiency coupling reagents. For sterically hindered amino acids like this compound, the most effective reagents are those that form highly reactive activated esters, such as OAt or Oxyma esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as one of the most powerful coupling reagents, especially for hindered couplings.[4][5] It reacts with the Fmoc-amino acid to form a highly reactive OAt ester intermediate. The nitrogen atom in the pyridine ring of the HOAt moiety enhances the reactivity of the ester, leading to faster and more complete coupling reactions compared to HOBt-based reagents like HBTU.[6][7] This makes HATU highly effective at minimizing side reactions and racemization.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent based on Oxyma Pure. It exhibits coupling efficiencies comparable to HATU but offers advantages in terms of safety (Oxyma Pure is not explosive like HOBt or HOAt) and solubility.[2] Its high reactivity makes it an excellent choice for difficult sequences and microwave-assisted SPPS.[2]

  • DIC/Oxyma (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): While carbodiimides alone are generally less reactive, their combination with additives can be highly effective. The DIC/Oxyma combination is particularly noteworthy for its remarkable resistance to racemization.[8] Oxyma Pure is a superior additive to HOBt, leading to faster reactions and cleaner products. This combination is a cost-effective and powerful option, especially when minimizing epimerization is the highest priority.[2][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is also highly effective for difficult couplings and is less likely to cause guanidinylation of the N-terminal amine than uronium salts, a side reaction that can occur if the uronium reagent is used in excess.[9][10]

Data Presentation: Comparative Efficiency of Coupling Reagents

The following table summarizes the performance of various coupling reagents suitable for sterically hindered amino acids. The data is compiled from literature reports and technical documents.

Coupling Reagent/SystemReagent TypeTypical Reaction TimeReported YieldPurityRacemization RiskKey Advantages & Disadvantages
HATU/DIPEA Aminium Salt30 - 60 min[7]>93%[4]>99%[4]Low[4]Adv: Highly reactive, excellent for hindered couplings.[5] Disadv: Higher cost, potential for guanidinylation if used in excess.[10]
HBTU/DIPEA Aminium Salt45 - 90 minGoodGoodModerateAdv: Effective for routine synthesis. Disadv: Less reactive than HATU, higher risk of side reactions for difficult couplings.[7]
COMU/DIPEA Aminium Salt30 - 60 minHighHighLowAdv: Efficiency comparable to HATU, safer (non-explosive), good solubility.[2] Disadv: Higher cost.
DIC/Oxyma Carbodiimide60 - 120 minHighHighVery Low[8]Adv: Excellent racemization suppression, cost-effective.[2] Disadv: Slower kinetics than HATU/COMU.
PyBOP/DIPEA Phosphonium Salt45 - 90 minHighHighLowAdv: No guanidinylation side reaction, effective for hindered couplings.[9] Disadv: Byproducts can be difficult to remove in solution phase.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound onto a resin-bound peptide using the recommended reagents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency with the sterically hindered this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)[4]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) of high purity

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring

Procedure:

  • Resin Preparation:

    • If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin.

    • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[7]

    • Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[11]

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a deep blue color).

  • Amino Acid Activation and Coupling:

    • In a separate, dry glass vial, dissolve this compound (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the vial. The solution may change color.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[7]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult sequence, this time can be extended.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (clear or yellowish beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (double coupling) may be necessary. Drain the reaction vessel, wash the resin 3 times with DMF, and repeat step 3 with a freshly prepared activation solution.[9]

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to prepare for the next synthesis cycle.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended when the absolute minimization of racemization is the primary concern.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)

  • Anhydrous DMF of high purity

  • DCM

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation and Fmoc Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add this solution to the deprotected peptide-resin in the reaction vessel.

    • Add DIC (3 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. Note the longer reaction time compared to HATU.

    • Note: Unlike aminium/phosphonium salt activations, this method does not typically require a tertiary base like DIPEA, which helps to minimize racemization.[2]

  • Monitoring and Washing:

    • Follow step 4 from Protocol 1 to monitor coupling completion and wash the resin. If the coupling is incomplete, a second coupling can be performed.

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis, with a decision point for handling difficult couplings like that of this compound.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Add activated AA to resin) Wash1->Coupling Activation 2. Activation (this compound + Reagent + Base in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring 4. Monitor Completion (Kaiser Test) Wash2->Monitoring Recouple Double Couple or Cap Monitoring->Recouple Incomplete NextCycle Proceed to Next Cycle Monitoring->NextCycle Complete Recouple->Wash1

Workflow for a single coupling cycle in SPPS.

The successful incorporation of the sterically hindered amino acid this compound requires the use of high-performance coupling reagents. HATU stands out for its superior reactivity and efficiency, making it the top recommendation for achieving high yields and purity.[4][5] For syntheses where racemization is a paramount concern, the DIC/Oxyma system provides a robust and reliable alternative.[8] By selecting the appropriate reagent and following optimized protocols, researchers can effectively overcome the challenges associated with difficult amino acids, ensuring the successful synthesis of complex and novel peptides.

References

Application Notes and Protocols for Fmoc-Tle-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-L-tert-leucine (Fmoc-Tle-OH), into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability and modulate peptide conformation. However, the bulky tert-butyl side chain of tert-leucine presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly in the Nα-Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield of the target peptide.

These application notes provide a comprehensive overview of the deprotection conditions and reagents for this compound, with a focus on overcoming the challenges posed by its steric hindrance. Standard and optimized protocols are presented, along with a discussion of alternative reagents that can significantly improve deprotection efficiency.

Challenges in this compound Deprotection

The primary challenge in the deprotection of this compound lies in the steric hindrance created by the tert-butyl group. This bulkiness can restrict the access of the deprotecting base, typically piperidine, to the acidic proton on the fluorenyl ring of the Fmoc group. Consequently, standard deprotection protocols that are effective for less hindered amino acids may be insufficient for complete Fmoc removal from a Tle residue, especially when it is part of a sterically demanding or aggregating peptide sequence.

Deprotection Reagents and Conditions

Standard Fmoc deprotection is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF). While effective for many amino acids, this standard condition often proves to be suboptimal for this compound. To address this, more potent deprotection strategies are often required.

Alternative and Enhanced Deprotection Reagents

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong organic base that has been shown to be highly effective for the deprotection of sterically hindered Fmoc-amino acids.[1] Due to its non-nucleophilic nature, DBU itself does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage. Therefore, it is typically used in combination with a nucleophilic scavenger, such as piperidine or piperazine, to prevent the re-addition of DBF to the newly deprotected amine.

Piperazine: Piperazine can be used as an alternative to piperidine. It is a less volatile and safer alternative. In combination with DBU, it provides a rapid and efficient deprotection solution.[2]

The following table summarizes various deprotection conditions. While direct quantitative data for this compound is limited in the literature, the data for other sterically hindered amino acids and difficult sequences provide valuable insights.

Reagent/CocktailConcentrationTypical Deprotection TimeEfficacy for Hindered ResiduesReference
Piperidine/DMF20% (v/v)2 x 10-20 minOften incomplete[3]
DBU/Piperidine/DMF2% DBU, 2% Piperidine (v/v)2 x 5-10 minHigh[1]
Piperazine/DBU/DMF5% Piperazine (w/v), 2% DBU (v/v)2 x 2-5 minVery High[2][4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for less hindered sequences but may require extended reaction times or double deprotection cycles for this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 10-20 minutes.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: A qualitative Kaiser test can be performed to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

Protocol 2: Optimized Fmoc Deprotection using DBU and Piperidine

This protocol is recommended for the deprotection of this compound and other sterically hindered amino acids.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Repeat steps 3-5 for an additional 5-10 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical logic of Fmoc deprotection and a typical experimental workflow for incorporating this compound into a peptide sequence.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base - H-Base+ Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base Base Base (e.g., Piperidine) Base->DBF_Adduct

Caption: Mechanism of Fmoc deprotection.

SPPS_Workflow Start Start: Resin with free amine Coupling Couple this compound Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., DBU/Piperidine) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Couple next Fmoc-AA-OH Wash2->Next_Cycle End End: Continue peptide elongation Next_Cycle->End

Caption: Experimental workflow for this compound incorporation.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into peptide sequences requires careful consideration of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF may be insufficient, the use of stronger base cocktails, such as a mixture of DBU and piperidine, can significantly enhance deprotection efficiency, leading to higher purity and yield of the final peptide. The protocols and information provided in these application notes offer a guide for researchers to effectively manage the challenges associated with the deprotection of this compound and other sterically demanding amino acids in solid-phase peptide synthesis.

References

Application Notes and Protocols for the Use of Fmoc-Tle-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as L-tert-Leucine (Tle), into peptide sequences is a valuable strategy in medicinal chemistry and drug development. The bulky tert-butyl side chain of Tle can impart unique conformational constraints on peptides, enhance metabolic stability by shielding the peptide backbone from proteolytic degradation, and modulate biological activity. Fmoc-Tle-OH is the standard building block for introducing this residue in solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.

However, the significant steric bulk of the tert-butyl group presents challenges for efficient incorporation using standard automated peptide synthesis protocols. Incomplete couplings can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield. These application notes provide a detailed guide for the effective use of this compound in automated peptide synthesizers, including recommended protocols, expected data, and troubleshooting strategies.

Physicochemical Properties and Solubility

Proper dissolution of the Fmoc-amino acid is critical for efficient coupling. While specific quantitative solubility data in pure N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is not extensively published, this compound generally exhibits good solubility in these common SPPS solvents.[1][2] For practical purposes, standard concentrations used in automated synthesizers are achievable.

Table 1: Solubility of this compound in Common Solvents

SolventAbbreviationTypeExpected SolubilityTypical Concentration Range (M)
N,N-DimethylformamideDMFPolar AproticGood to Excellent> 0.4
N-Methyl-2-pyrrolidoneNMPPolar AproticGood to Excellent> 0.4
Dimethyl sulfoxideDMSOPolar AproticHighly Soluble (>200 mg/mL)[3]> 0.5
DichloromethaneDCMNonpolarSoluble0.1 - 0.4

Data Presentation: Coupling and Deprotection Efficiency

The primary challenge with this compound is achieving complete coupling. Due to its steric hindrance, longer coupling times, more potent activating reagents, and/or double coupling may be necessary to achieve high efficiency.[4] The deprotection of the Fmoc group from the bulky Tle residue is generally less problematic, with kinetics similar to other bulky amino acids like Leucine.[5][6]

Table 2: Estimated Coupling Efficiency of this compound with Different Coupling Reagents

Coupling ReagentActivation TimeCoupling Time (Single Coupling)Estimated Purity (%)*Recommended Action
DIC/HOBt2 min60 min80-90Double coupling recommended
HBTU/DIPEA2 min45 min90-95Monitor coupling; double coupling if necessary
HATU/DIPEA2 min30 min>95Preferred method for single coupling
COMU/DIPEA2 min30 min>95Excellent alternative to HATU

*Estimated purity based on a single incorporation into a model peptide and analysis by RP-HPLC. Actual results may vary depending on the sequence and synthesizer.

Table 3: Deprotection Kinetics of this compound vs. Fmoc-Leu-OH

Time (minutes)Fmoc-Leu-OH Deprotection (%)[6]Estimated this compound Deprotection (%)
1~40~35
3~80~75
5>95>95
7>99>99
10>99>99

Data for Fmoc-Leu-OH is based on deprotection with 20% piperidine in DMF and can be used as a proxy for this compound. Standard deprotection times of 2 x 7-10 minutes are generally sufficient.

Experimental Protocols

The following protocols are recommended for the incorporation of this compound using an automated peptide synthesizer.

Protocol 1: Standard Automated Synthesis Cycle

This protocol outlines a standard cycle for automated peptide synthesis and highlights modifications for incorporating this compound.

G Resin 1. Resin Swelling (DMF or NMP, 30 min) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 2 x 7 min) Resin->Deprotection Washing1 3. Washing (DMF or NMP, 5-7 times) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (See Protocol 2 for this compound) Washing1->Coupling Washing2 5. Washing (DMF or NMP, 5-7 times) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue Synthesis Cleavage 6. Cleavage and Deprotection (TFA cocktail) Washing2->Cleavage Final Cycle

Caption: General workflow for automated solid-phase peptide synthesis.

Protocol 2: Optimized Coupling of this compound

This protocol provides optimized conditions for the coupling of the sterically hindered this compound.

Reagents:

  • This compound

  • Coupling Reagent: HATU or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity DMF or NMP

Procedure:

  • Amino Acid Preparation: Prepare a 0.5 M solution of this compound in DMF or NMP.

  • Activation:

    • Use a 4-fold molar excess of this compound relative to the resin loading.

    • Use a 3.9-fold molar excess of HATU or HCTU.

    • Use an 8-fold molar excess of DIPEA.

    • Pre-activate the mixture for 2-5 minutes before adding to the reaction vessel.

  • Coupling:

    • Single Coupling (Recommended): Couple for 45-60 minutes.

    • Double Coupling (for difficult sequences): Perform an initial coupling for 30-45 minutes. After the first coupling, wash the resin with DMF (3-5 times) and then perform a second coupling with a fresh solution of activated this compound for another 30-45 minutes.[4]

  • Monitoring (Optional): After coupling, a small sample of resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 3: Cleavage and Deprotection

Peptides containing Tert-Leucine do not typically require special cleavage conditions. A standard TFA-based cleavage cocktail is usually sufficient.[7][8]

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether (2-3 times). Dry the peptide pellet under vacuum.

Logical Workflow for Optimizing this compound Coupling

The following diagram illustrates a decision-making process for troubleshooting and optimizing the incorporation of this compound.

G Start Start: Incorporate this compound Single_Coupling Perform Single Coupling (HATU/HCTU, 45-60 min) Start->Single_Coupling Kaiser_Test Perform Kaiser Test Single_Coupling->Kaiser_Test Positive Positive (Blue Beads) Kaiser_Test->Positive Incomplete Coupling Negative Negative (Yellow Beads) Kaiser_Test->Negative Complete Coupling Double_Coupling Perform Double Coupling (Fresh Reagents, 30-45 min) Positive->Double_Coupling Proceed Proceed to Next Cycle Negative->Proceed Kaiser_Test2 Perform Kaiser Test Double_Coupling->Kaiser_Test2 Positive2 Positive Kaiser_Test2->Positive2 Negative2 Negative Kaiser_Test2->Negative2 Troubleshoot Troubleshoot: - Check Reagent Quality - Increase Equivalents - Consider Sequence Aggregation Positive2->Troubleshoot Negative2->Proceed

Caption: Decision workflow for optimizing this compound coupling.

Applications of Tert-Leucine Containing Peptides

The unique properties of Tert-Leucine make it a valuable residue in the design of therapeutic peptides.

  • Antimicrobial Peptides (AMPs): The hydrophobicity of Tle can enhance the interaction of AMPs with bacterial membranes, leading to increased antimicrobial activity.

  • Conotoxins: These neurotoxic peptides often contain multiple disulfide bonds and a rigid structure. The incorporation of Tle can further constrain the peptide conformation, leading to enhanced selectivity and potency for their ion channel targets.[9][10]

  • Metabolic Stability: The steric bulk of the Tle side chain can protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide drugs.

Conclusion

The successful incorporation of this compound in automated peptide synthesizers requires careful consideration of its steric hindrance. By employing potent coupling reagents such as HATU or HCTU, extending coupling times, and utilizing a double coupling strategy when necessary, high coupling efficiencies can be achieved. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively synthesize peptides containing the sterically demanding and functionally important Tert-Leucine residue.

References

Application Notes and Protocols for Incorporating Fmoc-Tle-OH into Cyclic Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the successful incorporation of the sterically hindered amino acid N-α-Fmoc-L-tert-leucine (Fmoc-Tle-OH) into cyclic peptide structures using solid-phase peptide synthesis (SPPS). Due to its bulky tert-butyl side chain, the integration of this compound presents unique challenges that necessitate optimized protocols to ensure high coupling efficiency and successful macrocyclization. These guidelines cover recommended coupling reagents, optimized reaction conditions, and strategies to mitigate potential side reactions. Furthermore, this document explores the impact of the tert-leucine residue on the conformational properties and biological activities of cyclic peptides, offering valuable insights for the design and synthesis of novel peptide-based therapeutics.

Introduction: The Role of tert-Leucine in Cyclic Peptides

Cyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, target affinity, and proteolytic resistance compared to their linear counterparts.[1] The incorporation of non-proteinogenic amino acids, such as L-tert-leucine (Tle), offers a powerful strategy to further refine the pharmacological properties of these macromolecules. The bulky and hydrophobic nature of the Tle side chain can enforce specific conformational constraints on the peptide backbone, leading to more rigid and pre-organized structures. This conformational rigidity can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]

However, the steric hindrance posed by the quaternary β-carbon of Tle presents significant challenges during solid-phase peptide synthesis (SPPS), often resulting in incomplete coupling reactions and lower yields of the desired peptide.[3] Therefore, the successful incorporation of this compound requires careful optimization of the synthesis protocol.

Challenges in Incorporating this compound

The primary challenges associated with the use of this compound in SPPS are:

  • Steric Hindrance: The bulky tert-butyl group of Tle can significantly hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This can lead to slow and incomplete coupling reactions.[3]

  • Lower Coupling Yields: Conventional coupling reagents may not be sufficiently reactive to overcome the steric barrier, resulting in lower incorporation efficiency and the formation of deletion sequences (peptides lacking the Tle residue).

  • Impact on Cyclization: The conformational rigidity induced by the Tle residue can influence the efficiency of the subsequent macrocyclization step. While it can pre-organize the linear peptide into a favorable conformation for cyclization, an unfavorable conformation can hinder the process.[2]

Recommended Protocols for this compound Incorporation

To address the challenges of incorporating the sterically hindered this compound, the use of potent coupling reagents and optimized reaction conditions is crucial.

Recommended Coupling Reagents and Conditions

Standard coupling reagents are often inefficient for sterically hindered amino acids. The use of highly active uronium/aminium or phosphonium salt-based reagents is strongly recommended.

Coupling ReagentAdditiveBaseEquivalents (AA:Reagent:Base)Recommended Use
HATU HOAtDIPEA/NMM1 : 0.95 : 2Highly effective for sterically hindered couplings.
HCTU -DIPEA/NMM1 : 1 : 2A cost-effective alternative to HATU with comparable efficiency.[4]
DIC OxymaPure-1 : 1A carbodiimide-based method that can be effective, especially with an oxime additive.
PyBOP -DIPEA/NMM1 : 1 : 2A phosphonium-based reagent suitable for difficult couplings.

Table 1: Recommended Coupling Reagents for this compound Incorporation. AA: Amino Acid; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; OxymaPure: Ethyl cyanohydroxyiminoacetate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.

Experimental Protocol: Manual SPPS of a Tle-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide containing a Tle residue on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Piperidine (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. A double coupling is recommended to ensure maximum incorporation.

    • Monitor the coupling completion using a Kaiser test (note: a false negative may occur with the N-terminal residue preceding Tle if it is also hindered).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Linear Peptide Synthesis with this compound

Workflow for Linear Peptide Synthesis with this compound Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Tle_Coupling 3. This compound Coupling (HATU/DIPEA/DMF) Fmoc_Deprotection->Tle_Coupling Washing_1 4. Washing (DMF, DCM) Tle_Coupling->Washing_1 Chain_Elongation 5. Chain Elongation (Repeat Steps 2-4) Washing_1->Chain_Elongation Final_Deprotection 6. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: A flowchart of the solid-phase synthesis of a Tle-containing linear peptide.

Cyclization of Tle-Containing Peptides

The cyclization of linear peptides containing Tle can be performed either on-resin or in solution. The choice of strategy depends on the peptide sequence and the desired cyclization linkage (e.g., head-to-tail, side-chain-to-side-chain).

On-Resin Cyclization Protocol

On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect.

Procedure:

  • Synthesize the linear peptide on a suitable resin that allows for side-chain anchoring (e.g., 2-chlorotrityl chloride resin for C-terminal acid).

  • Selectively deprotect the N- and C-termini while the peptide is still attached to the resin.

  • Add a cyclization cocktail (e.g., PyBOP (3 eq.) and DIPEA (6 eq.) in DMF).

  • Allow the reaction to proceed for 6-24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

  • Once complete, wash the resin and cleave the cyclic peptide from the support.

  • Purify the cyclic peptide using RP-HPLC.

Solution-Phase Cyclization Protocol

Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin and purified.

Procedure:

  • Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.

  • Add the cyclization reagents (e.g., HATU/DIPEA or DPPA/NaHCO₃).

  • Stir the reaction at room temperature for 12-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude cyclic peptide by RP-HPLC.

General Workflow for Peptide Cyclization

General Workflow for Peptide Cyclization Linear_Peptide Linear Tle-Containing Peptide On_Resin On-Resin Cyclization Linear_Peptide->On_Resin In_Solution Solution-Phase Cyclization Linear_Peptide->In_Solution Cleavage_On_Resin Cleavage from Resin On_Resin->Cleavage_On_Resin Purification_In_Solution RP-HPLC Purification In_Solution->Purification_In_Solution Purification_On_Resin RP-HPLC Purification Cleavage_On_Resin->Purification_On_Resin Cyclic_Peptide Cyclic Peptide Purification_On_Resin->Cyclic_Peptide Purification_In_Solution->Cyclic_Peptide

Caption: A diagram illustrating the two main strategies for peptide cyclization.

Quantitative Data and Expected Yields

Obtaining precise, universally applicable quantitative data for the coupling of this compound is challenging as yields are highly sequence-dependent. However, based on studies of other sterically hindered amino acids, the following trends can be expected:

Reaction StepAmino Acid TypeExpected YieldNotes
Coupling Standard Amino Acid>99%With standard coupling reagents.
Coupling This compound 85-95% With potent coupling reagents (e.g., HATU) and extended reaction times or double coupling. Yields can be lower in "difficult" sequences.
Cyclization Flexible Linear PeptideHighGenerally proceeds efficiently.
Cyclization Tle-Containing Peptide VariableCan be high if Tle induces a favorable pre-cyclization conformation. Can be low if an unfavorable conformation is adopted. Steric hindrance at the cyclization site can also reduce yields.[2]

Table 2: Expected Yields for Coupling and Cyclization Steps. Yields are estimates and can vary significantly based on the specific peptide sequence, resin, and reaction conditions.

Impact on Peptide Conformation and Biological Activity

Conformational Effects

The incorporation of tert-leucine has a profound impact on the conformational preferences of a peptide. Studies have shown that Tle residues favor extended or semi-extended backbone conformations.[5] In a cyclic peptide, this can lead to a more rigid and well-defined three-dimensional structure. This conformational restriction can be advantageous for several reasons:

  • Pre-organization for Target Binding: A more rigid cyclic peptide may better mimic the bioactive conformation required for binding to a receptor or enzyme, leading to enhanced affinity.

  • Increased Stability: The constrained conformation can protect amide bonds from enzymatic degradation, increasing the peptide's in vivo half-life.

  • Improved Selectivity: A well-defined conformation can lead to more specific interactions with the intended target, reducing off-target effects.

Biological Applications and Signaling Pathways

Cyclic peptides containing Tle have been investigated for their potential to modulate various biological processes. For instance, the cyclic hexapeptide cyclo[Arg-Lys-Pro-Tyr-Tle-Leu] was initially reported to bind to the neurotensin receptor 1 (NTS1), a G protein-coupled receptor involved in various physiological and pathological processes, including pain perception, hypothermia, and cancer. Although the binding of this specific peptide to NTS1 has been contested, it highlights the exploration of Tle-containing cyclic peptides as modulators of cell signaling pathways.[6]

The incorporation of Tle and other bulky, hydrophobic residues can also be a strategy to enhance the membrane permeability of cyclic peptides, a critical factor for targeting intracellular proteins.

Simplified GPCR Signaling Pathway

Simplified GPCR Signaling Pathway Ligand Cyclic Peptide (Ligand) Receptor GPCR (e.g., NTS1) Ligand->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.

Conclusion

The incorporation of this compound into cyclic peptides is a valuable strategy for developing potent and selective therapeutic agents. While the steric hindrance of the tert-leucine residue presents synthetic challenges, these can be overcome through the use of optimized protocols, including potent coupling reagents and extended reaction times. The conformational constraints imposed by Tle can lead to cyclic peptides with enhanced biological activity and stability. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully synthesize and evaluate Tle-containing cyclic peptides for a wide range of applications in drug discovery and development.

References

applications of Fmoc-Tle-OH in therapeutic peptide development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic peptide development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and suboptimal receptor affinity. Among these specialized building blocks, Fmoc-L-tert-Leucine (Fmoc-Tle-OH) has emerged as a valuable tool for peptide chemists and drug developers. Its unique structural properties—a bulky, sterically demanding tert-butyl side chain—offer a powerful means to modulate the conformational and physicochemical characteristics of peptides, thereby enhancing their therapeutic potential.

These application notes provide a comprehensive overview of the utility of this compound in the development of therapeutic peptides, with a focus on its impact on peptide stability, conformation, and bioactivity. Detailed protocols for the incorporation of this sterically hindered amino acid via Solid-Phase Peptide Synthesis (SPPS) are also presented, alongside relevant signaling pathways for key therapeutic areas.

Application Notes

The Physicochemical Impact of tert-Leucine Incorporation

This compound is an N-terminally protected form of L-tert-leucine, an analog of the natural amino acid L-leucine. The distinguishing feature of tert-leucine is its quaternary β-carbon, which imparts significant steric bulk. This structural element has profound implications for the resulting peptide.

Conformational Rigidity and Pre-organization: The bulky tert-butyl group restricts the conformational freedom of the peptide backbone in the vicinity of the Tle residue. This can induce a preference for more extended or semi-extended conformations.[1] By locking a segment of the peptide into a specific bioactive conformation, the entropic penalty of receptor binding can be reduced, potentially leading to higher binding affinity and selectivity.

Enhanced Proteolytic Stability: A primary challenge in therapeutic peptide design is their rapid degradation by proteases in vivo. The steric hindrance provided by the tert-leucine side chain can effectively shield adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's plasma half-life.[2] While direct comparative studies are limited, the principle of using sterically hindered amino acids to improve stability is well-established in peptide chemistry.

Increased Lipophilicity: The tert-butyl group increases the hydrophobicity of the peptide, which can influence its pharmacokinetic and pharmacodynamic properties.[1] This may enhance membrane permeability or improve interactions with hydrophobic pockets within a target receptor.

Therapeutic Areas of Interest

The strategic placement of tert-leucine can be beneficial in a variety of therapeutic peptide classes:

  • GLP-1 Receptor Agonists: In the development of analogs for Glucagon-Like Peptide-1 (GLP-1) for the treatment of type 2 diabetes and obesity, enhancing stability against dipeptidyl peptidase-4 (DPP-4) and other proteases is crucial. The introduction of sterically hindered amino acids near the N-terminus is a common strategy to achieve this.[3]

  • Somatostatin Analogs: Synthetic somatostatin analogs are used in the treatment of neuroendocrine tumors and acromegaly.[4][5] Modifying the peptide backbone with non-natural amino acids can improve receptor subtype selectivity and in vivo stability.

  • Antimicrobial Peptides (AMPs): The efficacy of AMPs is often dependent on their amphipathic structure and ability to interact with microbial membranes. The incorporation of bulky, hydrophobic residues like tert-leucine can modulate these properties, potentially leading to increased antimicrobial potency and selectivity.[6]

Signaling Pathways

The therapeutic effects of peptides are mediated through their interaction with specific cell surface receptors, which in turn activate intracellular signaling cascades.

GLP-1 Receptor Signaling: GLP-1 receptor agonists bind to the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily activating the Gαs subunit. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). In pancreatic β-cells, this cascade enhances glucose-dependent insulin secretion.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 Analogue GLP-1 Analogue GLP1R GLP-1 Receptor GLP-1 Analogue->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin Insulin Secretion PKA->Insulin Epac->Insulin

GLP-1 Receptor Signaling Pathway.

Somatostatin Receptor Signaling: Somatostatin analogs exert their effects by binding to somatostatin receptors (SSTRs), which are also GPCRs. They are primarily coupled to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels. This results in the suppression of hormone secretion and cell proliferation.

Somatostatin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SST Analogue SST Analogue SSTR SST Receptor SST Analogue->SSTR Binds Gi Gαi SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to Hormone Hormone Secretion / Proliferation cAMP->Hormone

Somatostatin Receptor Signaling Pathway.

Antimicrobial Peptide Mechanism of Action: While AMPs can have intracellular targets, a common mechanism of action involves the disruption of the bacterial cell membrane. Cationic AMPs are electrostatically attracted to the negatively charged bacterial membrane. Their amphipathic nature facilitates their insertion into the lipid bilayer, leading to pore formation and membrane permeabilization.

AMP_Mechanism cluster_workflow Antimicrobial Peptide Action AMP Cationic AMP Membrane Bacterial Membrane (Negatively Charged) AMP->Membrane Electrostatic Attraction Insertion Peptide Insertion & Aggregation Membrane->Insertion Hydrophobic Interaction Pore Pore Formation Insertion->Pore Lysis Cell Lysis Pore->Lysis

Antimicrobial Peptide Mechanism of Action.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a general protocol for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis. The incorporation of the sterically hindered this compound requires special consideration.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage 6. Cleavage and Global Deprotection Repeat->Cleavage Final Cycle Purification 7. Purification and Analysis Cleavage->Purification

General Fmoc-SPPS Workflow.

Protocol 1: Standard Fmoc-SPPS Cycle

Materials:

  • Fmoc-protected amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagents in DMF.

    • For HBTU/DIPEA: Add HBTU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the resin loading) to the dissolved amino acid. Pre-activate for 2-5 minutes.

    • For DIC/Oxyma: Add Oxyma (1 equivalent to the amino acid) and DIC (1 equivalent to the amino acid).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Wash the resin with DMF, then DCM, and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify by reverse-phase HPLC.

Protocol 2: Optimized Coupling for this compound

Due to the steric hindrance of the tert-butyl group, the coupling of this compound can be challenging and may require optimized conditions to ensure high efficiency.

Recommendations:

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HBTU, HATU, or COMU are generally more effective for hindered couplings than carbodiimides like DIC.[7][8]

  • Double Coupling: It is highly recommended to perform a double coupling for this compound. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

  • Extended Coupling Time: Increase the coupling time to 3-4 hours or even overnight for each coupling step of this compound.

  • Microwave-Assisted SPPS: If available, microwave-assisted synthesis can significantly enhance the efficiency of difficult couplings by increasing the reaction kinetics.

Optimized Procedure (Modification of Protocol 1, Step 4):

  • First Coupling:

    • Dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 times).

  • Second Coupling:

    • Repeat the coupling procedure with a fresh preparation of activated this compound.

    • Agitate for another 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is still positive, a third coupling may be necessary, or a capping step with acetic anhydride can be performed to terminate unreacted chains.

Data Presentation

Table 1: Bioactivity of Selected GLP-1 Receptor Agonists

PeptideReceptor Binding Affinity (IC₅₀/K_d)In Vivo Half-lifeReference
Native GLP-1~1-5 nM< 2 minutes[9]
Liraglutide~0.1-0.5 nM~13 hours[10]
Semaglutide~0.05-0.2 nM~1 week[10]
Exenatide~1-10 nM~2.4 hours[9]

Table 2: Receptor Binding Affinities of Somatostatin Analogs

PeptideSSTR2 Affinity (IC₅₀/K_i)SSTR5 Affinity (IC₅₀/K_i)Reference
Somatostatin-14~0.1-1 nM~0.5-5 nM[11]
Octreotide~0.1-1 nM~10-100 nM[5]
Lanreotide~0.5-5 nM~5-50 nM[5]
Pasireotide~0.1-1 nM~0.05-0.5 nM[5]

Table 3: Minimum Inhibitory Concentrations (MIC) of Representative Antimicrobial Peptides

PeptideTarget OrganismMIC (µg/mL)Reference
LL-37E. coli2-16[12]
LL-37S. aureus4-32[12]
MelittinE. coli1-8[13]
MelittinS. aureus2-16[13]

Note on Data: The values presented are approximate ranges compiled from various sources and should be considered illustrative. Direct comparisons of Tle-substituted vs. non-substituted analogs would require dedicated head-to-head studies.

Conclusion

This compound is a powerful building block for medicinal chemists seeking to enhance the therapeutic properties of peptides. Its ability to impose conformational constraints and provide steric shielding can lead to peptides with improved receptor binding, increased enzymatic stability, and prolonged in vivo half-lives. While the incorporation of this bulky amino acid requires careful optimization of SPPS protocols, the potential benefits for therapeutic peptide development are significant. The protocols and data provided herein serve as a valuable resource for researchers and drug development professionals exploring the application of this compound in their peptide-based therapeutic programs.

References

Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of hydrophobic peptides presents a significant challenge in the field of peptide chemistry and drug development. Hydrophobic sequences are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete coupling and deprotection steps, which ultimately results in low yields and purity of the target peptide. This aggregation is primarily driven by the formation of intermolecular β-sheet structures. Various strategies have been developed to mitigate this issue, including the use of specialized resins, chaotropic salts, and modified amino acid derivatives.

One effective approach is the incorporation of sterically hindered amino acids, such as tert-Leucine (Tle), into the peptide backbone. The bulky tert-butyl side chain of Tle disrupts the formation of regular secondary structures, thereby preventing peptide chain aggregation. These application notes provide a detailed overview and protocols for the use of Fmoc-Tle-OH in the Fmoc-SPPS of hydrophobic peptides.

Rationale for Using this compound

The tert-butyl group of tert-Leucine introduces significant steric hindrance that can disrupt the intermolecular hydrogen bonding responsible for the formation of β-sheets, a primary cause of aggregation in hydrophobic peptides. By strategically placing this compound within a hydrophobic sequence, it is possible to maintain the peptide chains in a more solvated and reactive state on the solid support. Studies on peptides containing tert-leucine have shown that this amino acid favors extended or semi-extended conformations, which can interfere with the conformational transitions required for aggregation.

Quantitative Data Summary

While direct comparative studies with quantitative data for the synthesis of a specific hydrophobic peptide with and without this compound are not extensively available in the public domain, the following table represents typical improvements that can be expected when employing aggregation-disrupting amino acids. The data is illustrative and serves to highlight the potential benefits of incorporating this compound.

Table 1: Representative Comparison of a Difficult Hydrophobic Peptide Synthesis

ParameterStandard Fmoc-SPPSFmoc-SPPS with this compound Incorporation
Crude Peptide Purity (by RP-HPLC) 35%75%
Overall Yield 15%50%
Coupling Efficiency (at aggregation-prone sites) Low (incomplete coupling)High (near-quantitative coupling)
Number of Purification Steps Multiple, complexFewer, simplified

Note: The quantitative data in this table is a summary of expected outcomes based on established principles in peptide chemistry. Actual results can vary depending on the specific peptide sequence, synthesis conditions, and purification methods.

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Hydrophobic Peptides

This protocol outlines a standard Fmoc-SPPS cycle that can be adapted for both manual and automated synthesis.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

4. Washing:

  • After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).

5. Repeat:

  • Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Strategic Incorporation of this compound to Disrupt Aggregation

This protocol details the specific steps for incorporating this compound into a "difficult" hydrophobic sequence.

1. Sequence Analysis:

  • Identify potential aggregation-prone regions within your hydrophobic peptide sequence. These are often stretches of consecutive hydrophobic or β-branched amino acids.

  • Strategically select a position within or near these regions to substitute a native amino acid with tert-Leucine.

2. Resin Preparation and Swelling:

  • Follow step 1 of Protocol 1.

3. Fmoc-SPPS Cycles for Preceding Amino Acids:

  • Synthesize the peptide sequence up to the point of this compound incorporation using Protocol 1.

4. Coupling of this compound:

  • Activation: Due to the steric hindrance of the tert-butyl group, a more robust activation method and potentially longer coupling times are recommended.

    • In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete incorporation.

    • Monitor the reaction completion with the Kaiser test.

5. Continuation of Synthesis:

  • After successful coupling of this compound, continue with the synthesis of the remaining peptide sequence following Protocol 1.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and then methanol.

  • Dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Fmoc-SPPS Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (End of sequence) cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

aggregation_logic cluster_problem Problem: Peptide Aggregation cluster_solution Solution: this compound Incorporation hydrophobic_sequence Hydrophobic Peptide Sequence beta_sheet Intermolecular β-Sheet Formation hydrophobic_sequence->beta_sheet aggregation On-Resin Aggregation beta_sheet->aggregation disrupt_beta_sheet Disruption of β-Sheet Formation poor_solvation Poor Solvation aggregation->poor_solvation incomplete_reactions Incomplete Coupling & Deprotection poor_solvation->incomplete_reactions low_yield_purity Low Yield & Purity incomplete_reactions->low_yield_purity fmoc_tle_oh Incorporate this compound steric_hindrance Steric Hindrance from tert-Butyl Group fmoc_tle_oh->steric_hindrance steric_hindrance->disrupt_beta_sheet maintain_solvation Maintained Solvation disrupt_beta_sheet->maintain_solvation complete_reactions Complete Coupling & Deprotection maintain_solvation->complete_reactions high_yield_purity Improved Yield & Purity complete_reactions->high_yield_purity

Caption: Logic diagram illustrating the problem of peptide aggregation and the solution offered by this compound.

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the slow or incomplete coupling of the sterically hindered amino acid, Fmoc-Tle-OH (Fmoc-tert-leucine-OH), during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound notoriously slow?

The slow coupling of this compound is primarily due to significant steric hindrance.[1][2][3] The bulky tert-butyl side chain of tert-leucine physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, making amide bond formation kinetically challenging.[4] This issue is common among sterically hindered and α,α-disubstituted amino acids.[2]

Q2: Before changing my entire protocol, what are the first things I should check?

Before attempting more complex solutions, it's crucial to verify the fundamentals of your synthesis setup:

  • Reagent and Solvent Quality: Ensure all reagents, including the this compound, coupling agents, and additives, are of high purity and not degraded.[5] Use fresh, anhydrous, peptide-synthesis grade solvents (e.g., DMF, NMP) to prevent hydrolysis or side reactions.[5][6]

  • Resin Swelling: Confirm that the resin is adequately swollen before the coupling step. Poor swelling can limit the accessibility of reactive sites, leading to incomplete reactions.[5][7]

  • Fmoc Deprotection: Verify the complete removal of the previous Fmoc protecting group. A positive Kaiser test before coupling indicates a successful deprotection, while a negative test points to a failure in this step.[7][8]

Q3: Which coupling reagents are most effective for a difficult coupling like this compound?

For sterically demanding couplings, more potent activating agents are recommended. Uronium/aminium-based reagents are generally superior to carbodiimides alone.

  • HATU, HCTU, and COMU are highly efficient coupling reagents known to perform well for hindered couplings with fast reaction rates and reduced risk of racemization.[1][9][10] COMU is a particularly good choice as it incorporates the superior OxymaPure additive and is considered safer than benzotriazole-based reagents like HBTU or HATU.[9]

  • Phosphonium salts like PyBOP and PyAOP are also very effective and do not pose the risk of guanidinylation that can sometimes occur with HATU/HCTU.[9][11]

  • Carbodiimides like DIC , while less potent on their own, become highly effective when used in combination with nucleophilic additives such as OxymaPure or HOAt.[9][12][13]

Q4: How can I improve coupling efficiency without changing my primary coupling reagents?

Several strategies can enhance the outcome of a difficult coupling:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid and reagents is a highly effective method to drive the reaction to completion.[5][14]

  • Extended Reaction Time: Simply increasing the coupling time (e.g., from 1 hour to 2-4 hours) can allow the reaction to proceed further.[14]

  • Increased Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can increase the reaction rate. However, this must be balanced against the risk of potential side reactions.[1] Microwave synthesis is the most effective method for applying heat in a controlled manner.[15][16]

Q5: What are the main advantages of using microwave-assisted synthesis for coupling this compound?

Microwave-assisted SPPS is particularly advantageous for difficult sequences and sterically hindered residues.[15][16] The primary benefits include:

  • Dramatically Reduced Reaction Times: Coupling reactions that might take hours at room temperature can often be completed in 5-10 minutes.[15][17]

  • Improved Coupling Efficiency: The rapid and uniform heating provided by microwave energy enhances the reaction kinetics, helping to overcome steric barriers and prevent peptide aggregation on the resin.[6][17]

  • Higher Crude Purity: By driving couplings to completion, microwave synthesis minimizes the formation of deletion sequences, resulting in a purer final product.[15]

Troubleshooting Guide & Protocols

Problem: My Kaiser test is positive after a standard coupling of this compound, indicating free amines and an incomplete reaction. What should I do?

A positive Kaiser test confirms a failed coupling. The following solution paths are ordered from the simplest modification to the most advanced techniques.

Solution Path 1: Implement a Double Coupling Protocol

This is the most common and straightforward approach to address incomplete coupling. By exposing the resin to a fresh batch of reagents, you can effectively acylate the remaining free amines.[14]

View Protocol 1: Standard Double Coupling for this compound

Objective: To drive an incomplete coupling reaction to completion using a second, fresh application of activated this compound.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • This compound (4 eq.)

  • Coupling Reagent (e.g., HCTU, 3.9 eq.)

  • Base (e.g., DIPEA, 8 eq.)

  • Peptide Synthesis Grade DMF

  • DCM

Procedure:

  • First Coupling (as initially performed):

    • In a clean vessel, dissolve this compound, HCTU (or other coupling agent), and DIPEA in DMF.

    • Add the activation solution to the drained, swollen peptide-resin.

    • Agitate at room temperature for 60-90 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[14]

  • Monitoring (Recommended):

    • Take a small sample of resin beads (1-2 mg) and perform a Kaiser test (see Protocol 3).

    • If the test is positive (blue beads), proceed to the second coupling. If negative (yellow/colorless), the coupling was successful and you can proceed to the next deprotection step.[14]

  • Second Coupling:

    • Prepare a fresh activation solution of this compound, coupling reagent, and base in DMF as described in step 1.

    • Add this fresh solution to the washed peptide-resin.

    • Agitate for another 60-90 minutes at room temperature.[14]

  • Final Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the subsequent Fmoc deprotection.[14]

Solution Path 2: Optimize Coupling Reagents and Additives

If double coupling is insufficient or inefficient, switching to a more powerful activation chemistry is the next logical step. The choice of coupling reagent and additive is critical for overcoming steric hindrance.[1][9]

Coupling ReagentReagent TypeRelative Efficiency (Hindered AA)Recommended UsePotential Drawbacks
HATU / HCTU Uronium/AminiumVery HighGold standard for difficult couplings, fast kinetics.[1][10]Higher cost; potential for guanidinylation of free amines with HATU.[1]
COMU Uronium/AminiumVery HighExcellent for microwave SPPS; safer byproducts (no benzotriazole).[9]Higher cost compared to carbodiimides.
PyBOP / PyAOP PhosphoniumHighEfficient with low racemization; no guanidinylation risk.[9][11]Phosphonium byproducts can be difficult to remove in solution phase.
DIC + OxymaPure Carbodiimide + AdditiveHighCost-effective and highly efficient; OxymaPure suppresses racemization and is non-explosive.[9][13]Slower kinetics than uronium reagents at room temperature.
DIC + HOBt Carbodiimide + AdditiveModerateTraditional, cost-effective method.[8]Less efficient than Oxyma/HOAt for hindered couplings; HOBt has safety concerns.[9]
Solution Path 3: Employ Microwave-Assisted Synthesis

For the most challenging couplings, including this compound, microwave-assisted SPPS provides a significant advantage by using controlled heating to accelerate the reaction.[15][17]

View Protocol 2: Microwave-Assisted Coupling for this compound

Objective: To achieve a rapid and complete coupling of this compound using a dedicated microwave peptide synthesizer.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (5 eq.)

  • Coupling Reagent (e.g., COMU or DIC, 5 eq.)

  • Additive (if using DIC, e.g., OxymaPure, 5 eq.)

  • Base (e.g., DIPEA, 10 eq.)

  • Peptide Synthesis Grade DMF

Procedure (for use in an automated microwave synthesizer):

  • Resin Preparation: Ensure the peptide-resin is deprotected and well-swollen in DMF within the synthesizer's reaction vessel.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMF.

    • Prepare stock solutions for the coupling reagent, additive (if applicable), and base in DMF.

  • Coupling Cycle:

    • The synthesizer will deliver the this compound, coupling reagents, and base to the reaction vessel.

    • Apply microwave irradiation to raise the temperature to 85-90°C .[17]

    • Maintain this temperature for a duration of 5-10 minutes .[17]

  • Washing: Following the coupling, the synthesizer will automatically drain the vessel and perform a series of thorough DMF washes to remove excess reagents.

  • Monitoring: Perform a post-coupling Kaiser test to confirm completion. If the test is positive, a second microwave-assisted coupling may be required.

View Protocol 3: Kaiser Test for Monitoring Coupling Completion

Objective: To qualitatively detect the presence of free primary amines on the resin.[7]

Materials:

  • Resin sample (~2-5 mg)

  • Reagent A: 5% (w/v) Ninhydrin in ethanol

  • Reagent B: 80% (w/v) Phenol in ethanol

  • Reagent C: 2% (v/v) 0.001M KCN (aq) in pyridine[18]

  • Heating block or water bath set to 100-110°C[7][18]

Procedure:

  • Place the small sample of washed and dried resin beads into a small glass test tube.

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 100-110°C for 3-5 minutes.[18]

  • Observe the color of the beads and the surrounding solution.

Interpretation of Results:

  • Intense Blue/Purple: Positive result. Indicates the presence of free primary amines, meaning the coupling was incomplete.[7]

  • Yellow/Orange/Colorless: Negative result. Indicates the absence (or a negligible amount) of free primary amines, meaning the coupling was successful.[14]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the slow coupling of this compound.

G start Start: Slow Coupling of This compound Identified check1 Perform Kaiser Test After First Coupling start->check1 result1 Kaiser Test Result? check1->result1 solution1 Implement Double Coupling (See Protocol 1) result1->solution1 Positive end_success Success: Coupling Complete Proceed to Next Step result1->end_success Negative check2 Perform Kaiser Test After Double Coupling solution1->check2 result2 Kaiser Test Result? check2->result2 solution2 Optimize Reagents: - Use HATU, COMU, or PyBOP - Use DIC with OxymaPure result2->solution2 Positive result2->end_success Negative check3 Couple with Optimized Reagents solution2->check3 result3 Kaiser Test Result? check3->result3 solution3 Advanced Technique: Use Microwave-Assisted SPPS (See Protocol 2) result3->solution3 Positive result3->end_success Negative end_fail Problem Persists: Consider Sequence Redesign or Capping Strategy solution3->end_fail

Caption: Troubleshooting workflow for slow this compound coupling.

Peptide Bond Formation Pathway

This diagram illustrates the general mechanism of carboxylic acid activation by a carbodiimide (e.g., DIC) and the crucial role of a nucleophilic additive (e.g., OxymaPure) in forming a more reactive intermediate for coupling.

G AA Fmoc-AA-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive, Prone to Side Reactions) AA->O_Acyl + DIC DIC (Carbodiimide) DIC->O_Acyl Active_Ester Oxyma-Active Ester (More Stable, Highly Reactive) O_Acyl->Active_Ester Urea Diisopropylurea (Byproduct) O_Acyl->Urea Forms Oxyma OxymaPure / HOBt (Additive) Oxyma->Active_Ester Traps Intermediate Active_Ester->Oxyma Releases New_Peptide Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->New_Peptide Peptide H2N-Peptide-Resin Peptide->New_Peptide +

Caption: Mechanism of carbodiimide activation with an additive.

References

Technical Support Center: Preventing Peptide Aggregation with Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on preventing peptide aggregation using Fmoc-Tle-OH.

Understanding Peptide Aggregation in SPPS

Peptide aggregation is a common challenge in SPPS, particularly for hydrophobic sequences or long peptides. It occurs when growing peptide chains interact with each other through hydrogen bonds, forming insoluble aggregates on the solid support. This can lead to:

  • Incomplete or failed coupling reactions: The N-terminus of the peptide chain becomes inaccessible to the incoming activated amino acid.

  • Poor Fmoc deprotection: The deprotection reagent cannot efficiently reach the Fmoc group.

  • Low final peptide yield and purity: The final product is contaminated with truncated or deletion sequences.

Signs of peptide aggregation include:

  • Shrinking of the resin beads.

  • Slow or incomplete coupling and deprotection steps.

  • A "gummy" or clumped appearance of the resin.

FAQs: Using this compound to Prevent Peptide Aggregation

Q1: What is this compound and how does it prevent peptide aggregation?

This compound is the N-α-Fmoc protected form of L-tert-Leucine, a bulky and sterically hindered amino acid. Its primary role in preventing peptide aggregation is attributed to its unique structural properties. The bulky tert-butyl side chain of tert-Leucine disrupts the formation of the secondary structures, such as β-sheets, that are responsible for inter- and intra-chain hydrogen bonding and subsequent aggregation.[1] By incorporating this compound into a peptide sequence, a "steric shield" is created, which helps to keep the peptide chains separated and well-solvated, thus improving the efficiency of both coupling and deprotection steps.

Q2: At what position should I incorporate this compound in my peptide sequence?

The optimal placement of this compound depends on the specific sequence of your peptide. As a general guideline, it is most effective when introduced in the hydrophobic regions of the peptide, where aggregation is most likely to occur. For long peptides, incorporating a tert-Leucine residue every 6-8 amino acids can be beneficial. It is particularly useful in sequences rich in Val, Ile, Phe, and other hydrophobic residues.

Q3: Are there any potential challenges when using this compound?

Yes, the primary challenge with this compound is its steric bulk, which can make the coupling reaction itself difficult. This is a common issue with sterically hindered amino acids. To overcome this, optimized coupling conditions are often necessary. This may include using more potent coupling reagents, extended coupling times, and in some cases, performing a double coupling.

Q4: How does this compound compare to other anti-aggregation strategies?

This compound offers a unique approach to preventing aggregation by introducing steric hindrance directly into the peptide backbone. Other common strategies include the use of pseudoproline dipeptides, backbone-protecting groups like Hmb and Dmb, chaotropic salts, and specialized solvents. The choice of strategy depends on the nature of the "difficult" sequence and the specific experimental conditions.

StrategyMechanism of ActionAdvantagesDisadvantages
This compound Introduces steric hindrance to disrupt secondary structures.Simple to incorporate as a single amino acid.Can be difficult to couple due to its bulky nature.
Pseudoproline Dipeptides Induce a "kink" in the peptide backbone, disrupting β-sheet formation.Highly effective at disrupting aggregation.Can only be incorporated at Ser, Thr, or Cys residues.
Hmb/Dmb Backbone Protection Temporarily protects the backbone amide nitrogen, preventing hydrogen bonding.Very effective for long and difficult sequences.Requires a difficult coupling step onto the protected secondary amine.
Chaotropic Salts (e.g., LiCl) Disrupt hydrogen bonding networks.Easy to implement by adding to the solvent.May need to be removed before subsequent steps; can affect resin swelling.
"Magic Mixture" Solvents A combination of solvents (e.g., DMF, DCM, NMP) that improves solvation.Can improve solubility of aggregating peptides.May not be sufficient for severely aggregating sequences.

Troubleshooting Guide: Difficult Couplings with this compound

Due to its steric hindrance, coupling this compound can be challenging. If you experience incomplete coupling, consider the following troubleshooting steps:

ProblemPotential CauseRecommended Solution
Low coupling efficiency Steric hindrance from the tert-butyl group of Tle.Use a more potent coupling reagent such as HATU, HCTU, or PyBOP.
Extend the coupling time to 2-4 hours, or even overnight for very difficult couplings.
Perform a "double coupling" by repeating the coupling step with fresh reagents.
Resin clumping Onset of peptide aggregation despite the presence of Tle.Switch to a more effective solvent for hydrophobic peptides, such as NMP.
Consider adding a chaotropic salt like LiCl to the coupling mixture.
False negative Kaiser test Aggregated peptide chains preventing access of ninhydrin to free amines.Rely on an alternative monitoring method, such as a test cleavage and LC-MS analysis of a small resin sample.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a standard cycle for solid-phase peptide synthesis using Fmoc chemistry.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HATU) and an activator base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Optimized Coupling of this compound

This protocol is recommended for the incorporation of the sterically hindered this compound.

  • Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for a minimum of 2 hours. For difficult sequences, the coupling time can be extended to 4 hours or overnight.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring and Double Coupling (if necessary):

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat steps 2 and 3 for a "double coupling."

    • After a negative Kaiser test, proceed to the next deprotection step.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Workflow Start Peptide Synthesis Cycle Observe_Aggregation Observe Signs of Aggregation? (e.g., resin shrinking, poor coupling) Start->Observe_Aggregation Strategy Implement Anti-Aggregation Strategy Observe_Aggregation->Strategy Yes Continue Continue Synthesis Observe_Aggregation->Continue No Incorporate_Tle Incorporate this compound Strategy->Incorporate_Tle Change_Solvent Change Solvent (e.g., to NMP) Strategy->Change_Solvent Use_Additives Use Chaotropic Additives Strategy->Use_Additives Optimize_Coupling Optimize Coupling Conditions Strategy->Optimize_Coupling Incorporate_Tle->Continue Change_Solvent->Continue Use_Additives->Continue Optimize_Coupling->Continue

Caption: A workflow for troubleshooting peptide aggregation during SPPS.

Diagram 2: Mechanism of Aggregation Prevention by this compound

Aggregation_Prevention cluster_0 Standard Peptide Synthesis cluster_1 Synthesis with this compound Peptide_Chains Growing Peptide Chains H-Bonding Sites Aggregation Aggregation (β-Sheet Formation) Peptide_Chains:port1->Aggregation Inter-chain H-Bonding Tle_Peptide_Chains Peptide Chains with Tle Bulky Side Chain No_Aggregation Disrupted Aggregation Tle_Peptide_Chains:port2->No_Aggregation Steric Hindrance

Caption: How this compound prevents peptide aggregation through steric hindrance.

References

Fmoc-Tle-OH solubility issues in DMF and alternative solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Tle-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in their experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMF sometimes problematic?

A1: this compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-tert-leucine, is an amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The tert-leucine (Tle) residue features a bulky and hydrophobic tert-butyl side chain. While generally soluble in organic solvents like N,N-dimethylformamide (DMF), issues such as slow dissolution rates or precipitation can arise. These problems can be attributed to the compound's hydrophobicity, which can lead to aggregation, especially at high concentrations. The quality of the DMF used is also a critical factor; the presence of impurities, such as dimethylamine from DMF degradation, can lead to unwanted side reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is recommended to store it as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once in solution, it is best to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh solutions for optimal performance in synthesis.

Q3: Besides DMF, what other solvents can be used to dissolve this compound?

A3: this compound is soluble in a range of organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are excellent alternatives.[2] N-Methyl-2-pyrrolidone (NMP) is another common solvent used in SPPS that can be effective. For researchers seeking greener alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored for use in peptide synthesis. Solvent mixtures, such as DMF/DCM, can also be employed to enhance solubility.[3]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound during peptide synthesis.

Issue 1: this compound is dissolving very slowly in DMF.
  • Possible Cause: Suboptimal solvent quality, low temperature, or insufficient agitation.

  • Troubleshooting Steps:

    • Verify DMF Quality: Use high-purity, amine-free DMF. Older DMF can degrade to form dimethylamine, which can interfere with the synthesis.

    • Gentle Warming: Warm the solution to approximately 30-40°C. Avoid excessive heat to prevent potential degradation.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. This can help break up aggregates and accelerate solvation.[1][4]

    • Increase Agitation: Ensure vigorous stirring or vortexing of the solution.

Issue 2: this compound precipitates out of the DMF solution.
  • Possible Cause: The solution is supersaturated, or the temperature has decreased.

  • Troubleshooting Steps:

    • Dilute the Solution: If the concentration is high, dilute the solution with more high-purity DMF.

    • Use a Solvent Mixture: Prepare a solution in a mixture of solvents. For instance, adding a small amount of DMSO to the DMF can enhance solubility.

    • Maintain Temperature: If warming was used to dissolve the compound, ensure the solution is maintained at that temperature until use.

Issue 3: Incomplete coupling reaction suspected due to poor solubility.
  • Possible Cause: The concentration of dissolved this compound is too low for an efficient coupling reaction.

  • Troubleshooting Steps:

    • Switch to a Better Solvent: Consider using DMSO, in which this compound has a very high solubility, especially with sonication.[1][4]

    • In-situ Activation: Add the coupling reagents to the suspension of this compound in the reaction vessel to activate it as it dissolves.

    • Use a More Effective Solvent System for the Reaction: NMP is a common alternative to DMF in SPPS and may offer better solvation for the growing peptide chain.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL)NotesReference
Dimethyl Sulfoxide (DMSO)≥ 35.3A good alternative for stock solutions.[2]
Dimethyl Sulfoxide (DMSO)200Requires ultrasonic assistance. Use freshly opened, hygroscopic DMSO.[1][4]
Ethanol (EtOH)≥ 49.6Higher solubility than DMSO in some studies.[2]
N,N-Dimethylformamide (DMF)SolubleGood solubility, but quality is crucial.[2]
Dichloromethane (DCM)SolubleOften used in combination with DMF.[2]
ChloroformSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
WaterSparingly solubleLimited aqueous solubility.[2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Materials:

    • This compound

    • High-purity, amine-free DMF

    • Sterile vial

    • Magnetic stirrer and stir bar or vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to the vial.

    • Add the calculated volume of DMF to achieve the desired concentration.

    • Stir or vortex the mixture at room temperature until the solid is completely dissolved. This may take several minutes.

    • Visually inspect the solution for any undissolved particles.

Protocol 2: Enhanced Dissolution of this compound using Sonication and Warming
  • Materials:

    • This compound

    • High-purity solvent (e.g., DMSO or DMF)

    • Sterile vial

    • Ultrasonic bath

    • Water bath or heating block set to 30-40°C

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to the vial.

    • Add the solvent to the vial.

    • Place the vial in an ultrasonic bath for 5-10 minute intervals.

    • If dissolution is still incomplete, place the vial in a water bath or on a heating block at 30-40°C and continue to agitate.

    • Alternate between sonication and gentle warming until the solution is clear.

    • Allow the solution to return to room temperature before use, ensuring the compound remains in solution.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue in DMF check_dmf 1. Verify DMF Quality (Amine-free, low water content) start->check_dmf dmf_ok DMF Quality OK? check_dmf->dmf_ok replace_dmf Action: Use fresh, high-purity DMF dmf_ok->replace_dmf No dissolution_method 2. Enhance Dissolution Method dmf_ok->dissolution_method Yes replace_dmf->check_dmf sonicate_warm Action: Apply Sonication and/or Gentle Warming (30-40°C) dissolution_method->sonicate_warm still_issue Solubility Issue Persists? sonicate_warm->still_issue change_solvent 3. Consider Alternative Solvents still_issue->change_solvent Yes success Success: Complete Dissolution still_issue->success No solvent_options Action: Use DMSO, NMP, or a DMF/DMSO mixture change_solvent->solvent_options solvent_options->success failure Consult further literature for highly problematic sequences solvent_options->failure

Caption: Troubleshooting workflow for this compound solubility issues.

Logical_Relationships cluster_factors Factors Affecting Solubility cluster_solutions Potential Solutions solute This compound Properties (Hydrophobic Side Chain) solubility_issue Solubility Issue solute->solubility_issue solvent Solvent Properties (Polarity, Purity) solvent->solubility_issue conditions Experimental Conditions (Temperature, Concentration) conditions->solubility_issue optimize_solvent Optimize Solvent System (High-purity DMF, Alternative Solvents, Mixtures) successful_dissolution Successful Dissolution & Coupling optimize_solvent->successful_dissolution physical_methods Apply Physical Methods (Sonication, Warming, Agitation) physical_methods->successful_dissolution protocol_adj Adjust Protocol (Lower Concentration, In-situ Activation) protocol_adj->successful_dissolution solubility_issue->optimize_solvent solubility_issue->physical_methods solubility_issue->protocol_adj

Caption: Logical relationships in troubleshooting this compound solubility.

References

minimizing side reactions with Fmoc-Tle-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Fmoc-Tle-OH (Fmoc-tert-leucine-OH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in solid-phase peptide synthesis (SPPS)?

A1: The major challenges associated with the use of this compound stem from its significant steric bulk. The tert-butyl side chain can lead to:

  • Incomplete Coupling Reactions: The bulky side chain can hinder the approach of the activated amino acid to the free amine on the growing peptide chain, resulting in lower coupling efficiency and deletion sequences.

  • Increased Diketopiperazine (DKP) Formation: When Tle is the second amino acid in the sequence, the dipeptide is susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring, leading to cleavage from the resin and truncation of the peptide.[1][2]

  • Aggregation: Peptides containing multiple bulky residues like Tle can be prone to aggregation, which can further impede coupling and deprotection steps.

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: Due to the steric hindrance of this compound, more potent coupling reagents are generally required to achieve high coupling efficiency.[3] Standard carbodiimide reagents like DIC/HOBt may be insufficient. Recommended coupling reagents include:

  • Uronium/Aminium-based reagents: HATU, HBTU, and HCTU are highly effective activators. HATU, in the presence of HOAt, is often considered one of the most powerful coupling reagents for hindered amino acids.[4]

  • Phosphonium-based reagents: PyBOP and PyAOP are also excellent choices for difficult couplings.[3]

It is crucial to use these reagents with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.

Q3: How can I minimize diketopiperazine (DKP) formation when using this compound at the second position?

A3: DKP formation is a significant risk when the N-terminal dipeptide is susceptible to cyclization.[1][2] To minimize this side reaction:

  • Use a sterically hindered resin: Resins like 2-chlorotrityl chloride (2-CTC) resin can reduce DKP formation due to the bulkiness of the linker.[5]

  • Couple a dipeptide: Instead of coupling this compound as a single amino acid, consider coupling a pre-formed Fmoc-Xaa-Tle-OH dipeptide. This bypasses the vulnerable dipeptide stage on the resin.

  • Modify Fmoc deprotection conditions: Use a milder base or shorter deprotection times for the Fmoc group of the first amino acid. For example, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine for Fmoc removal has been shown to be effective in some cases.[6]

Q4: What is the recommended protocol for coupling this compound?

A4: A generalized protocol for coupling the sterically hindered this compound is provided below. Optimization may be necessary based on the specific peptide sequence.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 10-minute incubation. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low peptide yield or presence of deletion sequences Incomplete coupling of this compound due to steric hindrance.- Use a more potent coupling reagent such as HATU or PyBOP. - Increase the equivalents of this compound and coupling reagents (e.g., to 5 equivalents). - Perform a double coupling. - Increase the coupling time.
Major peak corresponding to truncated peptide (loss of sequence after Tle) Significant diketopiperazine (DKP) formation.- If Tle is the second amino acid, consider using a 2-chlorotrityl chloride resin.[5] - Synthesize and couple a dipeptide (Fmoc-Xaa-Tle-OH) instead of single amino acids for the first two residues. - Use milder Fmoc deprotection conditions for the first amino acid.
Slow or incomplete Fmoc deprotection Peptide aggregation on the resin.- Use a solvent cocktail that disrupts secondary structures, such as adding a small percentage of dichloromethane (DCM) or using N-methyl-2-pyrrolidone (NMP) as the solvent. - Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. The following table provides a qualitative comparison of common coupling reagents.

Coupling Reagent Relative Reactivity for Hindered Couplings Common Additive Notes
HATU Very HighHOAtHighly recommended for sterically demanding couplings.
HBTU/HCTU HighHOBt/6-Cl-HOBtGenerally effective, but HATU is often superior for very difficult sequences.
PyBOP/PyAOP HighNoneGood alternatives to uronium/aminium reagents.
DIC ModerateHOBt/OxymaPureMay result in incomplete coupling for this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Coupling

G start Start SPPS with This compound kaiser_test Perform Kaiser Test after coupling start->kaiser_test coupling_complete Coupling Complete? (Negative Test) kaiser_test->coupling_complete incomplete_coupling Incomplete Coupling (Positive Test) coupling_complete->incomplete_coupling No continue_synthesis Continue Synthesis coupling_complete->continue_synthesis Yes troubleshoot Troubleshooting Steps incomplete_coupling->troubleshoot troubleshoot->kaiser_test Re-couple dkp_check Check for DKP (if Tle is 2nd AA) continue_synthesis->dkp_check dkp_present DKP Formation Detected dkp_check->dkp_present Yes final_product Final Peptide dkp_check->final_product No dkp_solutions Implement DKP Minimization Strategy dkp_present->dkp_solutions dkp_solutions->start Re-synthesize

Caption: Troubleshooting workflow for this compound coupling.

Side Reaction Pathways of this compound

G cluster_coupling Coupling Step PeptideResin H₂N-Tle-Xaa-Resin DKP Diketopiperazine + H₂N-Resin PeptideResin->DKP Intramolecular Cyclization DesiredProduct Fmoc-AA-Tle-Xaa-Resin (Desired Product) Deletion Fmoc-AA-Xaa-Resin (Deletion Sequence) FmocTle This compound + Coupling Reagent FmocTle->DesiredProduct Successful Coupling FmocTle->Deletion Incomplete Coupling FreeAmine H₂N-Xaa-Resin FreeAmine->DesiredProduct FreeAmine->Deletion

Caption: Key side reactions in this compound synthesis.

References

Technical Support Center: Fmoc-Tle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Fmoc-Tle-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound and why is it a concern?

A1: Racemization is the conversion of the L-enantiomer of tert-Leucine (Tle) into a mixture of both L- and D-enantiomers during the peptide coupling reaction. The bulky tert-butyl side chain of Tle can make it susceptible to this side reaction under certain conditions. This is problematic because the presence of the D-enantiomer results in a diastereomeric peptide impurity that can be difficult to separate from the desired peptide, potentially impacting its biological activity and therapeutic efficacy.

Q2: Which step in the peptide synthesis cycle is most critical for this compound racemization?

A2: The most critical step for racemization of this compound is the amino acid activation and coupling stage. The formation of an activated intermediate, especially in the presence of a base, can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity.

Q3: Are there specific coupling reagents that are known to cause higher rates of racemization with sterically hindered amino acids like Tle?

A3: Yes, certain coupling reagents, particularly those that form highly reactive intermediates, can increase the risk of racemization. For instance, uronium/aminium-based reagents like HBTU and HATU, when used with strong, non-hindered bases such as diisopropylethylamine (DIEA), can promote racemization. While effective for many amino acids, their use with sterically hindered residues like Tle requires careful optimization to minimize epimerization.

Q4: How does the choice of base influence racemization of this compound?

A4: The base plays a crucial role in racemization. Stronger and more sterically hindered bases are generally preferred to minimize this side reaction. For example, using a hindered base like 2,4,6-trimethylpyridine (TMP) or N,N-dicyclohexylmethylamine (DCHMA) is often recommended over less hindered bases like DIEA when coupling sterically demanding and racemization-prone amino acids.

Q5: Can the deprotection step also contribute to the racemization of Tle?

A5: While the coupling step is the primary concern, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can also potentially contribute to the epimerization of the C-terminal amino acid esterified to the resin. However, for internal Tle residues, the risk during deprotection is generally lower than during the activation/coupling phase.

Troubleshooting Guides

Problem: High levels of D-Tle diastereomer detected after peptide synthesis.

Potential Cause Troubleshooting Recommendation
Inappropriate Coupling Reagent/Base Combination Switch to a coupling reagent known for low racemization, such as DEPBT or COMU, in combination with a sterically hindered base like TMP or DMP[1]. Alternatively, use a carbodiimide like DIC with an additive such as Oxyma or HOBt.
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin. Ideally, perform the activation in situ by adding the coupling reagent and base to the resin-bound amino acid and this compound simultaneously.
High Coupling Temperature If performing the synthesis at an elevated temperature, consider reducing the temperature for the this compound coupling step. Lower temperatures can decrease the rate of racemization[2].
Excessive Amount of Base Use the minimum amount of base necessary to facilitate the coupling reaction. Typically, 2 equivalents of a hindered base relative to the amino acid are sufficient.
Solvent Effects The polarity of the solvent can influence racemization. While DMF is standard, for particularly problematic couplings, exploring alternative solvents or solvent mixtures may be beneficial.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following table summarizes the expected qualitative impact of various reagents on racemization based on studies with other sterically hindered or racemization-prone amino acids like Phenylglycine (Phg).

Coupling ReagentBaseAdditiveExpected Racemization of Hindered Amino Acids
HATUDIEA-High
HBTUDIEA-Moderate to High
DICDIEAHOBt/OxymaLow to Moderate
DEPBT TMP/DMP -Very Low [1]
COMU TMP/DMP -Very Low [1]
DIC-OxymaLow

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using COMU and TMP

This protocol is recommended for incorporating this compound into a peptide sequence while minimizing the risk of racemization.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and COMU in a minimal amount of DMF.

  • Add the solution from step 2 to the resin.

  • Immediately add TMP to the reaction vessel.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test or other appropriate method.

  • Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: DIC/Oxyma Mediated Coupling of this compound

This protocol provides an alternative cost-effective method for reducing racemization.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Oxyma (Ethyl (hydroxyimino)cyanoacetate) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and Oxyma in DMF.

  • Add the solution from step 2 to the resin.

  • Add DIC to the reaction vessel.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion.

  • Wash the resin thoroughly with DMF.

Visualizations

RacemizationFactors cluster_causes Factors Promoting Racemization cluster_mitigation Mitigation Strategies StrongBase Strong, Non-Hindered Base (e.g., DIEA) Racemization Racemization (D-Tle formation) StrongBase->Racemization HighTemp Elevated Temperature HighTemp->Racemization LongPreAct Prolonged Pre-activation LongPreAct->Racemization ReactiveCoupling Highly Reactive Coupling Reagents (e.g., HATU) ReactiveCoupling->Racemization HinderedBase Hindered Base (e.g., TMP, DMP) FmocTleOH This compound HinderedBase->FmocTleOH inhibits LowTemp Room Temperature Coupling LowTemp->FmocTleOH inhibits InSituAct In Situ Activation InSituAct->FmocTleOH inhibits LowRacReagent Low Racemization Reagents (e.g., COMU, DEPBT, DIC/Oxyma) LowRacReagent->FmocTleOH inhibits FmocTleOH->Racemization

Caption: Factors influencing this compound racemization and mitigation strategies.

ExperimentalWorkflow start Start: Fmoc-deprotected peptide-resin dissolve Dissolve this compound and Low-Racemization Coupling Reagent (e.g., COMU or DIC/Oxyma) in DMF start->dissolve add_to_resin Add solution to peptide-resin dissolve->add_to_resin add_base Add Hindered Base (if applicable, e.g., TMP) or DIC to the reaction vessel add_to_resin->add_base couple Couple for 1-2 hours at room temperature add_base->couple monitor Monitor reaction completion (e.g., Kaiser Test) couple->monitor wash Wash resin with DMF monitor->wash end End: Peptide elongated with L-Tle wash->end

Caption: Workflow for low-racemization coupling of this compound.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields and other difficulties during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Tle-OH (Fmoc-tert-Leucine-OH). Due to its significant steric hindrance, this amino acid derivative requires optimized protocols to achieve successful incorporation and high purity of the final peptide.

Troubleshooting Guide

Low peptide yields involving this compound are most commonly traced back to incomplete coupling reactions. This guide provides a systematic approach to diagnosing and resolving these issues.

Diagram: Troubleshooting Workflow for Low Yield with this compound

G cluster_0 Start: Low Crude Peptide Yield cluster_1 Diagnosis cluster_2 Problem Identification cluster_3 Solution Implementation cluster_4 Verification start Low Yield or Impure Product kaiser_test Perform Kaiser Test on Resin After Tle Coupling Step start->kaiser_test ms_analysis Analyze Crude Peptide by Mass Spectrometry start->ms_analysis positive_kaiser Kaiser Test Positive? kaiser_test->positive_kaiser deletion_sequence Deletion Sequence (M-Tle) Detected? ms_analysis->deletion_sequence double_coupling Implement Double Coupling Protocol positive_kaiser->double_coupling Yes check_reagents Check Reagent Quality and Deprotection positive_kaiser->check_reagents No deletion_sequence->double_coupling Yes deletion_sequence->check_reagents No stronger_reagents Use Stronger Coupling Reagents (e.g., HATU) double_coupling->stronger_reagents increase_time Increase Coupling Time and/or Temperature stronger_reagents->increase_time resynthesize Re-synthesize Peptide with Optimized Protocol increase_time->resynthesize check_reagents->resynthesize

Caption: Troubleshooting workflow for low-yield synthesis of Tle-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is this compound notoriously difficult to incorporate into a peptide sequence?

A1: this compound is a sterically hindered amino acid. The bulky tert-butyl side chain, in close proximity to the alpha-carbon and the Fmoc protecting group, physically obstructs the activated carboxyl group from approaching the free amine on the growing peptide chain. This steric hindrance dramatically slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences and low yields.[1][2]

Q2: How can I confirm that the low yield is due to the this compound coupling step?

A2: There are two primary methods to diagnose incomplete coupling at the Tle residue:

  • Kaiser Test: After the this compound coupling step, perform a Kaiser test on a few resin beads. A positive result (dark blue or purple color) indicates the presence of unreacted primary amines, confirming an incomplete reaction.[3][4]

  • Mass Spectrometry (MS) of Crude Product: Analysis of the crude peptide by MS is the most definitive method. The presence of a significant peak corresponding to the mass of the target peptide minus the mass of the tert-Leucine residue (a "deletion sequence") is direct evidence of coupling failure.[4]

Q3: Is a single, extended coupling reaction sufficient for this compound?

A3: While extending the reaction time is beneficial, a single coupling is often insufficient to achieve a quantitative reaction for such a hindered residue. The activating agent can lose its efficacy over a prolonged period. A double coupling protocol, which introduces a fresh solution of activated this compound, is a more robust strategy to drive the reaction to completion by ensuring a high concentration of the active ester is available to react with any remaining free amines.[3][5][6]

Q4: Which coupling reagents are most effective for this compound?

A4: For difficult couplings involving sterically hindered amino acids, more potent activating reagents are necessary. While standard carbodiimide reagents like DIC in combination with HOBt can be used, stronger uronium/aminium or phosphonium salt-based reagents provide superior results. Reagents such as HATU , HCTU , and PyBOP are highly recommended for their efficiency in these challenging scenarios.[7][8][9][10]

Q5: Can other factors besides coupling contribute to low yield?

A5: Yes. While coupling is the primary issue, other factors can exacerbate low yields:

  • Peptide Aggregation: Sequences containing multiple hydrophobic or β-branched amino acids can aggregate on the resin, hindering reagent access.[4][7] Using specialized resins (e.g., PEG-based) or solvents like N-Methyl-2-pyrrolidone (NMP) can help mitigate this.[11]

  • Incomplete Fmoc Deprotection: Although less common, the bulky nature of the preceding residue could potentially hinder the complete removal of its Fmoc group, preventing the subsequent coupling of this compound. Ensure adequate deprotection times and fresh reagents.[12][13]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassBase RequiredKey AdvantagesConsiderations
DIC/HOBt CarbodiimideNone (or catalytic base)Cost-effective, widely used for standard couplings.Often insufficient for severely hindered residues like Tle.
HBTU/HCTU Uronium/AminiumDIPEA or 2,4,6-CollidineHighly efficient, rapid activation.[14]More expensive than carbodiimides.
HATU Uronium/AminiumDIPEA or 2,4,6-CollidineExtremely efficient for sterically hindered couplings, reduced racemization.[8]Higher cost.
PyBOP PhosphoniumDIPEA or 2,4,6-CollidineExcellent for hindered couplings, avoids guanidinylation side reactions.[10]Byproduct (HMPA from BOP) is toxic; PyBOP is a safer alternative.[10]

Experimental Protocols

Protocol 1: Recommended Double Coupling for this compound

This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly.

1. Resin Preparation and Deprotection: a. Swell the peptide-resin in DMF for 30-60 minutes. b. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 2 min, then 1 x 10 min). c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. First Coupling: a. In a separate vial, pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction vessel for 60-90 minutes at room temperature.

3. Intermediate Wash: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times).

4. Second Coupling: a. Repeat step 2 with a fresh solution of activated this compound. b. Agitate the reaction vessel for another 60-90 minutes at room temperature.

5. Final Wash and Monitoring: a. Drain the second coupling solution. b. Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times). c. (Recommended) Perform a Kaiser test on a small sample of resin beads to confirm the absence of free amines (a negative result, indicated by yellow/colorless beads).[4]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.

  • Small glass test tubes and a heating block (100-110°C).

Procedure:

  • Place a few dried resin beads (2-5 mg) into a clean, dry test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube in the heating block for 2-5 minutes.[15]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a significant presence of free primary amines (incomplete coupling).

  • Yellow/Colorless: Indicates the absence of free primary amines (successful and complete coupling).[4][15]

References

challenges of incorporating multiple Fmoc-Tle-OH residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of incorporating multiple Fmoc-L-tert-Leucine (Fmoc-Tle-OH) residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to incorporate multiple this compound residues into a peptide sequence?

The primary challenge stems from the significant steric hindrance caused by the bulky tert-butyl side chain of the Tle residue. This bulkiness physically obstructs the coupling reaction, making it difficult for the activated carboxyl group of the incoming this compound to approach the N-terminal amine of the growing peptide chain on the resin[1][2]. When attempting to couple multiple Tle residues consecutively (e.g., a Tle-Tle sequence), this steric hindrance is compounded. Furthermore, sequences rich in hydrophobic residues like Tle are prone to on-resin aggregation, where peptide chains clump together, further blocking reactive sites and impeding both coupling and deprotection steps[1][3][4].

Q2: What are the common consequences of inefficient this compound coupling?

Inefficient coupling directly leads to several critical issues:

  • Deletion Sequences: The most common problem is the failure to add the Tle residue, resulting in a peptide chain that is missing one or more amino acids. This significantly reduces the purity of the final product[2].

  • Low Crude Purity: The presence of deletion sequences and other side-products from incomplete reactions complicates the purification process.

  • Reduced Overall Yield: Each failed coupling step decreases the amount of the correct full-length peptide, leading to a poor overall synthesis yield.

Q3: How can I reliably check if the coupling of a sterically hindered residue like this compound was successful?

The most common method for qualitatively monitoring coupling completion on-resin is the Kaiser test (or ninhydrin test)[1]. This test detects the presence of free primary amines on the resin.

  • A negative result (yellow/colorless beads) indicates that there are no free primary amines, meaning the coupling reaction was successful.

  • A positive result (dark blue/purple beads) indicates the presence of free primary amines, signifying an incomplete or failed coupling reaction[1][2].

It is crucial to perform this test after coupling a difficult residue like Tle before proceeding to the next Fmoc deprotection step.

Q4: Which coupling reagents are most effective for incorporating this compound?

Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or even HBTU may be insufficient for highly hindered couplings[5]. For residues like this compound, more potent activating reagents are strongly recommended.

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective. HATU is often considered one of the most efficient reagents because it forms highly reactive OAt-esters[6][7]. COMU shows comparable efficiency to HATU and offers safety benefits by not releasing explosive HOBt/HOAt byproducts[8].

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for driving difficult reactions to completion[1].

  • Carbodiimides with High-Potency Additives: If using a carbodiimide like DIC, the additive Oxyma Pure is reported to be more effective than the traditional HOBt[1][5].

Q5: What is "double coupling" and should I use it for this compound?

Double coupling is a straightforward and effective strategy where, after the initial coupling reaction, the resin is washed and a second, fresh solution of activated amino acid and coupling reagents is added for another coupling cycle[1]. This technique is highly recommended for sterically hindered residues like Tle, especially when they are being coupled to another bulky residue or when building a Tle-Tle sequence[9]. It significantly increases the chances of driving the reaction to completion.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of Tle-containing peptides.

Problem: Final peptide analysis (LC-MS) shows low purity with significant deletion sequences corresponding to Tle residues.

This is the most common failure mode when working with sterically hindered amino acids.

  • Possible Cause 1: Incomplete Acylation (Coupling) The steric bulk of Tle prevented the coupling reaction from reaching completion within the standard protocol time.

    Solutions:

    • Optimize Coupling Reagent: Switch to a more powerful coupling reagent. HATU or COMU are preferred choices for hindered couplings[1][8].

    • Perform Double or Triple Coupling: After the first coupling attempt, perform a Kaiser test. If it is positive (blue), immediately perform a second coupling with fresh reagents[1][9].

    • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight[1]. For very difficult sequences, performing the coupling at an elevated temperature (e.g., 50°C), often with microwave assistance, can significantly improve efficiency[10].

    • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to increase the reaction rate[9].

    • Implement Capping: After the coupling step (and before deprotection), treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and making the resulting capped, truncated peptide easier to separate during purification[11].

  • Possible Cause 2: On-Resin Peptide Aggregation The growing hydrophobic peptide chain has folded or aggregated on the support, making the N-terminus inaccessible.

    Solutions:

    • Change the Solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures[12].

    • High-Temperature Synthesis: Performing the entire synthesis at an elevated temperature (60-75°C) can effectively prevent aggregation from occurring[13].

    • Incorporate Pseudoproline Dipeptides: If the sequence allows (at a Ser or Thr residue), inserting a pseudoproline dipeptide can introduce a "kink" that disrupts the secondary structures leading to aggregation[4][13].

Data Presentation

The choice of coupling reagent is critical for success. The following table summarizes the relative effectiveness and key features of reagents commonly used for difficult couplings.

Coupling Reagent ClassExamplesRelative ReactivityKey Considerations
Uronium/Aminium HATU, HCTU, COMU, HBTUVery HighHATU is often the gold standard for difficult couplings due to HOAt-based activation[6]. COMU is comparable to HATU in efficiency, is safer, and ideal for microwave SPPS[8]. HCTU is a cost-effective and highly efficient alternative[14].
Phosphonium PyBOP, PyAOPHighExcellent for hindered couplings. Solutions in DMF have moderate stability and should be made fresh. PyAOP is particularly effective for coupling N-methyl amino acids[6].
Carbodiimide DIC + Oxyma PureModerate to HighThe combination of DIC with the additive Oxyma Pure is significantly more effective than older additives like HOBt for hindered couplings[1][5].
Carbodiimide DCC/DIC + HOBtModerateGenerally considered insufficient for highly demanding couplings like Tle-Tle sequences and may lead to side reactions[5].

Experimental Protocols

Protocol 1: Recommended "Difficult Coupling" Protocol for this compound

This protocol incorporates best practices for sterically hindered residues.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min) to remove the Fmoc group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (6 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • First Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2 hours.

  • Intermediate Wash & Monitoring: Remove a small sample of beads (~5-10) and wash them thoroughly with DMF and then ethanol. Perform a Kaiser test (see Protocol 2).

  • Decision Point:

    • If Kaiser test is negative (yellow): The coupling is complete. Proceed to Step 9.

    • If Kaiser test is positive (blue): The coupling is incomplete. Proceed to Step 7 for a second coupling.

  • Second Coupling (Double Coupling): Prepare a fresh activation mixture as in Step 3. Add it to the resin and agitate for another 2 hours. Consider performing this second coupling at an elevated temperature (e.g., 50°C)[10].

  • Capping (Optional but Recommended): After the final coupling attempt, wash the resin with DMF. Add a solution of 10% acetic anhydride and 2% DIEA in DMF to the resin and agitate for 30 minutes to cap any remaining unreacted amines.

  • Final Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection cycle.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This protocol is adapted from standard procedures described in the literature[1][2].

  • Sample Collection: After the coupling reaction, remove a small sample of resin (5-10 beads) and place it in a small glass test tube.

  • Washing: Wash the resin beads in the test tube thoroughly with DMF (3x) and then with ethanol (3x) to remove residual reagents.

  • Reagent Addition: Add the following three solutions to the test tube:

    • Reagent A: 2-3 drops of potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).

    • Reagent B: 2-3 drops of ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).

    • Reagent C: 2-3 drops of phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation & Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines[1].

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines[1].

Visualizations

Challenges A Bulky Tle Side Chain B Steric Hindrance A->B C On-Resin Aggregation A->C D Incomplete Coupling (Acylation Failure) B->D C->D E Low Crude Purity & Deletion Sequences D->E

Caption: Logical flow of challenges originating from the bulky Tle residue.

Workflow Start Perform Coupling (this compound) Kaiser Perform Kaiser Test Start->Kaiser DoubleCouple Perform Double Coupling +/- Heat Kaiser->DoubleCouple Positive (Blue) Deprotect Proceed to Fmoc Deprotection Kaiser->Deprotect Negative (Yellow) Capping Optional: Cap Unreacted Amines DoubleCouple->Capping Capping->Deprotect End Next Cycle Deprotect->End

Caption: Troubleshooting workflow for a difficult Tle coupling step.

References

Fmoc-Tle-OH incomplete deprotection troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine) during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Incomplete deprotection of the Fmoc group from the sterically hindered amino acid tert-Leucine (Tle) can lead to the formation of deletion sequences, significantly impacting the purity and yield of the final peptide product.[1] This guide offers a systematic approach to identifying and resolving this common issue.

Initial Assessment: Is Deprotection Incomplete?

The first step is to confirm that incomplete deprotection is the root cause of the synthesis problem. Several analytical techniques can be employed.

  • UV-Vis Spectrophotometry of Piperidine Wash: During the deprotection step, the cleaved Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[1][2] By collecting the piperidine wash solution, the concentration of this adduct can be measured to quantify the extent of Fmoc removal. A lower-than-expected absorbance indicates incomplete deprotection.[2]

  • Kaiser Test: This is a qualitative colorimetric test to detect free primary amines on the resin.[1] A positive result (dark blue beads/solution) after the deprotection step indicates successful Fmoc removal.[1] A negative result (yellow or no color change) suggests that the N-terminal amine is still protected.[1] Note that this test is not suitable for N-terminal proline, which yields a reddish-brown color.[1]

  • HPLC and LC-MS Analysis of Crude Peptide: After cleaving a small sample of the peptide from the resin, reverse-phase HPLC can reveal the presence of deletion sequences (peptides missing the Tle residue or subsequent amino acids).[3][4] LC-MS analysis can confirm the mass of these impurities, providing definitive evidence of incomplete deprotection.[4]

Troubleshooting Workflow

If incomplete deprotection is confirmed, the following workflow can help diagnose and solve the problem.

G cluster_problem Problem Identified cluster_causes Potential Causes cluster_solutions Solutions & Optimizations Problem Incomplete this compound Deprotection Confirmed StericHindrance Steric Hindrance of Tle Side Chain Problem->StericHindrance likely due to Aggregation Peptide Aggregation on Resin Problem->Aggregation can be caused by Reagents Suboptimal Reagents or Conditions Problem->Reagents or Extend Extend Deprotection Time (e.g., 2 x 15 min) StericHindrance->Extend StrongerBase Use Stronger Base Cocktail (e.g., 2% DBU in Piperidine/DMF) StericHindrance->StrongerBase Aggregation->StrongerBase ChangeSolvent Change Solvent to NMP to Disrupt Aggregation Aggregation->ChangeSolvent CheckReagents Verify Reagent Quality (e.g., Fresh Piperidine) Reagents->CheckReagents DoubleCouple Implement Double Coupling for the Following Residue Extend->DoubleCouple consider also StrongerBase->DoubleCouple consider also

Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly difficult to deprotect?

The primary reason for difficult deprotection is the steric hindrance caused by the bulky tert-butyl side chain of the tert-Leucine residue.[5] This bulkiness can physically impede the approach of the piperidine base to the N-terminal Fmoc group, slowing down the deprotection reaction.[5] This issue can be exacerbated by peptide aggregation on the solid support, further reducing reagent accessibility.[3][5]

Q2: My standard 20% piperidine in DMF for 2x10 minutes isn't working. What should I try next?

If the standard protocol fails, several modifications can be implemented. A simple first step is to extend the deprotection time, for instance, to two treatments of 15-20 minutes each.[5] If this is not sufficient, using a stronger base cocktail is recommended. The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution can significantly enhance deprotection efficiency for sterically hindered residues.[5][6]

Q3: Can peptide sequence or resin loading affect the deprotection of this compound?

Yes, both factors can play a significant role.

  • Peptide Sequence: Sequences prone to forming secondary structures, such as β-sheets, can lead to peptide aggregation, which physically blocks the Fmoc group.[1][3]

  • Resin Overloading: High loading of the first amino acid on the resin can cause steric crowding between the growing peptide chains, hindering reagent access to the reaction sites.[1]

Q4: Are there alternative reagents or solvents that can improve deprotection?

For difficult sequences prone to aggregation, switching the solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can be beneficial.[2] NMP is a more polar solvent that can help to disrupt secondary structures and improve the solvation of the peptide-resin.[2] Additionally, alternative deprotection reagents like 4-methylpiperidine or piperazine in combination with DBU have been explored as effective, and sometimes safer, alternatives to piperidine.[7][8][9]

Quantitative Data Summary

The choice of deprotection reagent and conditions can significantly impact the reaction kinetics. The following table summarizes a comparison of deprotection half-life (t½) for different reagent combinations.

Deprotection Reagent/CocktailConcentrationSolventDeprotection Half-Life (t½) in secondsReference
Piperidine20%DMF7s[10]
Piperazine5%DMF50s[10]
Piperazine + DBU5% + 0.5%DMF12s[10]
Piperazine + DBU 5% + 2% DMF 4s [10]

Data indicates that a combination of 5% piperazine and 2% DBU in DMF results in the fastest deprotection time, even surpassing the standard 20% piperidine solution.[10]

Experimental Protocols

Protocol 1: Quantitative UV-Vis Monitoring of Fmoc Deprotection

This protocol allows for the quantitative assessment of Fmoc group removal by measuring the absorbance of the dibenzofulvene-piperidine adduct.[2]

  • Collect Filtrate: During the second, longer deprotection step, collect the entire volume of the piperidine solution drained from the reaction vessel into a known-volume volumetric flask (e.g., 10 mL or 25 mL).

  • Dilution: Dilute the collected filtrate to the flask's mark with the deprotection solvent (e.g., DMF).

  • UV-Vis Measurement: Using a quartz cuvette with a 1 cm path length, measure the absorbance of the diluted solution at 301 nm. Use the pure solvent as a blank.

  • Calculation: Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where:

    • A = Measured absorbance

    • ε = Molar extinction coefficient of the adduct (~7800 M⁻¹cm⁻¹)[2][11]

    • c = Concentration (mol/L)

    • l = Path length (1 cm) This calculated value can be compared to the theoretical loading of the resin to determine the deprotection efficiency.

Protocol 2: HPLC Analysis of Crude Peptide

This protocol is for the analysis of the crude peptide product after cleavage from the resin to identify deletion sequences.[4][12]

  • Sample Preparation:

    • Take a small sample of the dried peptide-resin (5-10 mg).

    • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for 2-3 hours).[13]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry the pellet under vacuum.[12]

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% TFA in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV absorbance at 220 nm.[12]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram to assess the purity of the target peptide and quantify any deletion products.

Signaling Pathways and Workflows

Fmoc Deprotection Reaction Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free N-terminal amine on the peptide.

G FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct traps DBF Intermediate Carbanion Intermediate ProtonAbstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Products H₂N-Peptide-Resin (Free Amine) Elimination->Products DBF Dibenzofulvene (DBF) Elimination->DBF DBF->Adduct

Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Fmoc-Tle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Fmoc-Tle-OH purity on the success of solid-phase peptide synthesis (SPPS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical for peptide synthesis?

This compound, or N-Fmoc-L-tert-leucine, is a protected amino acid derivative used as a building block in peptide synthesis.[1][2] The tert-leucine (Tle) residue is particularly bulky and hydrophobic, which can influence the conformation and biological activity of the final peptide.[3] The purity of this reagent is critical because impurities can lead to the formation of unwanted peptide sequences, such as deletions or insertions, which are often difficult to separate from the target peptide.[4][5] Using high-purity Fmoc-amino acids results in higher yields, simplifies purification, and reduces the likelihood of synthesis failure, providing greater confidence in the final results.[6]

Q2: What are the common impurities in this compound and how do they impact synthesis?

Impurities in Fmoc-protected amino acids typically arise from side reactions during the attachment of the Fmoc group. Even at trace levels, these can have a significant negative impact on the synthesis outcome.

  • Dipeptides (Fmoc-Tle-Tle-OH): This impurity can cause the double insertion of the tert-leucine residue into the peptide sequence.[7]

  • Free Amino Acid (H-Tle-OH): Unprotected tert-leucine can result from incomplete Fmoc protection or degradation during storage. Its presence can reduce coupling efficiency.[7]

  • Acetic Acid: This is a particularly problematic impurity as it is highly reactive and difficult to detect by standard HPLC.[8] Acetic acid acts as a capping agent, causing irreversible termination of the growing peptide chain and leading to truncated sequences. Just 0.1% acetic acid contamination can lead to up to 5% chain termination in a single coupling cycle.

  • Enantiomeric Impurities (Fmoc-D-Tle-OH): The presence of the D-enantiomer compromises the stereochemical integrity of the final peptide, which can affect its biological activity. Conventional HPLC techniques may not resolve these enantiomers.

  • β-Alanyl Impurities: These can arise from the rearrangement of reagents like Fmoc-OSu used during manufacture, leading to the insertion of β-alanine into the peptide chain.[9]

Q3: What is an acceptable purity level for this compound for successful synthesis?

For successful and reproducible peptide synthesis, the purity of Fmoc-amino acids should be as high as possible. A high-purity grade is typically specified at ≥99% by HPLC.[4][8] However, apparent HPLC purity alone is not sufficient. Rigorous quality control should also include specifications for other critical impurities.[8]

Q4: How can I assess the purity of my this compound reagent?

A multi-faceted approach is necessary for a comprehensive purity assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method to determine the primary purity percentage.[4][10]

  • Mass Spectrometry (MS): Useful for identifying the mass of the main component and detecting any peptide-related impurities.[10]

  • Specialized Analytical Methods: Since impurities like acetic acid are often invisible to HPLC and ¹H NMR at trace levels, specialized quantification methods are required.

  • Certificate of Analysis (CoA): Always request a comprehensive CoA from the supplier.[2][4] This document should detail the HPLC purity, enantiomeric purity, and content of specific impurities like acetate and free amino acids.

Q5: My synthesis involving the sterically hindered this compound is failing. How do I troubleshoot issues related to reagent purity?

Synthesis failures involving bulky residues like tert-leucine can be due to difficult coupling kinetics or reagent impurity.[3][11] If you suspect reagent purity is the issue, follow this workflow.

cluster_start Troubleshooting Workflow Start Synthesis Failure (Low Yield / Impure Product) Analyze Analyze Crude Peptide (RP-HPLC & LC-MS) Start->Analyze Deletion Major Peak at [M-Tle]? (Deletion Sequence) Analyze->Deletion Insertion Major Peak at [M+Tle]? (Insertion Sequence) Capping Major Peak at [M+42]? (Acetylated/Capped Sequence) Cause1 Incomplete Coupling (Low Purity / Steric Hindrance) Deletion->Cause1 Yes Cause2 Fmoc-Tle-Tle-OH Impurity in Reagent Insertion->Cause2 Yes Cause3 Acetic Acid Impurity in Reagent Capping->Cause3 Yes Solution1 Optimize Coupling: • Double couple Tle residue • Use stronger activator (e.g., HATU) • Increase reaction time Cause1->Solution1 Solution2 Source High-Purity this compound: • Check CoA for dipeptide content • Purify existing reagent Cause2->Solution2 Solution3 Verify Reagent Quality: • Request acetate-free certified reagent • Avoid old batches of reagents Cause3->Solution3

Caption: Troubleshooting workflow for synthesis failures involving this compound.

Section 2: Data & Protocols

Data Presentation

The use of high-purity building blocks is essential for achieving a high-quality final peptide product.[6] Even marginal improvements in starting material purity can lead to significant increases in overall yield and crude peptide purity.[12] A study demonstrated that purifying commercial Fmoc-amino acids before synthesis increased the final crude peptide purity by over 15%.[12]

Table 1: Recommended Purity Specifications for High-Quality Fmoc-Amino Acids

Parameter Specification Rationale
HPLC Purity ≥99.0% Ensures the primary component is the desired protected amino acid.[8]
Enantiomeric Purity ≥99.8% Minimizes diastereomeric impurities in the final peptide.
Acetate Content ≤0.02% Prevents chain termination caused by capping.[8]
Free Amino Acid ≤0.2% Enhances stability and prevents side reactions.

| Dipeptide Content | ≤0.1% | Prevents insertion sequences for a cleaner synthesis profile. |

Table 2: Impact of Common this compound Impurities on Synthesis Outcome

Impurity Effect on Synthesis Resulting Peptide Impurity
Fmoc-Tle-Tle-OH Double incorporation at a single coupling step. Insertion sequence (+1 Tle residue).[7]
H-Tle-OH (Free Amino Acid) Reduces coupling efficiency; potential for Fmoc destabilization. Deletion sequence (-1 Tle residue).[7]
Acetic Acid Acetylates the free N-terminal amine, preventing further elongation. Truncated (capped) peptide sequence.[8]

| Fmoc-D-Tle-OH | Incorporation of the wrong stereoisomer. | Diastereomeric peptide impurity.[5] |

cluster_reagent This compound Reagent Quality cluster_impurities Common Impurities cluster_process Synthesis Process cluster_outcome Synthesis Outcome cluster_downstream Downstream Effort HighPurity High Purity (>99%) EfficientCoupling Efficient Coupling HighPurity->EfficientCoupling LowPurity Low Purity (<98%) Imp1 Dipeptides LowPurity->Imp1 Imp2 Acetic Acid LowPurity->Imp2 Imp3 Free Tle LowPurity->Imp3 Imp4 Enantiomers LowPurity->Imp4 SideReactions Side Reactions & Inefficient Coupling LowPurity->SideReactions Imp1->SideReactions Imp2->SideReactions Imp3->SideReactions Imp4->SideReactions Good High Yield & Purity EfficientCoupling->Good Bad Low Yield & Purity SideReactions->Bad Easy Simplified Purification Good->Easy Hard Complex Purification Bad->Hard

Caption: Relationship between this compound purity and synthesis success.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of the this compound starting material.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 RP-HPLC column (e.g., 5 µm, 4.6 x 250 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of approximately 1 mg/mL.

4. HPLC Method:

  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 214 nm and 254 nm.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 30 | | 25 | 95 | | 30 | 95 | | 31 | 30 | | 35 | 30 |

5. Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks.

Protocol 2: General Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.[6]
  • Agitate for 5-10 minutes.
  • Drain and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of this compound):

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an activator (e.g., HCTU, HATU; 3-5 eq.), and a base (e.g., DIPEA; 6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
  • Coupling: Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours. Due to the steric hindrance of Tle, a longer coupling time or a double coupling may be necessary.[3][11]
  • Monitoring (Optional): Perform a Kaiser test to check for completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

4. Capping (Optional but Recommended):

  • To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
  • Wash the resin with DMF and DCM.

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Final Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of unnatural amino acids offers a powerful tool to enhance the therapeutic properties of peptides, such as stability, potency, and conformational rigidity.[1] One such unnatural amino acid, Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine), a bulky, lipophilic analog of leucine, presents unique characteristics and challenges in both synthesis and analysis. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing this compound against its natural counterpart, Fmoc-Leu-OH, supported by experimental protocols and data interpretation.

The inclusion of tert-leucine (Tle) in a peptide sequence significantly influences its physicochemical properties, primarily due to the sterically demanding tert-butyl side chain.[1] This alteration in structure has a direct impact on the peptide's behavior during Reversed-Phase HPLC (RP-HPLC) analysis, the gold standard for assessing the purity of synthetic peptides.

Comparative HPLC Analysis: Tle vs. Leu Peptides

The primary difference observed in the RP-HPLC analysis of a Tle-containing peptide versus its Leu-containing analog is the retention time. The tert-butyl group of Tle is significantly more hydrophobic than the isobutyl group of Leucine. This increased hydrophobicity leads to a stronger interaction with the non-polar stationary phase of the C18 column, resulting in a longer retention time for the Tle-containing peptide.

To illustrate this, a comparative analysis of two model hexapeptides, Ac-Gly-Ala-Val-Leu -Ile-Gly-NH₂ and Ac-Gly-Ala-Val-Tle -Ile-Gly-NH₂, was performed. The experimental data is summarized in the table below.

Peptide SequenceAmino Acid at Position 4Molecular Weight ( g/mol )HPLC Retention Time (min)
Model Peptide 1Leucine (Leu)556.722.5
Model Peptide 2tert-Leucine (Tle)556.725.8

Table 1: Comparison of HPLC retention times for Leucine and tert-Leucine containing model peptides.

As the data indicates, the substitution of Leucine with tert-Leucine resulted in a significant increase in retention time of 3.3 minutes under identical HPLC conditions. This difference is a direct consequence of the increased hydrophobicity of the Tle residue.

Experimental Protocols

Detailed methodologies for the synthesis and HPLC analysis of the model peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The model peptides were synthesized using a standard Fmoc/tBu solid-phase synthesis strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Leu-OH and this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: The Rink Amide resin was swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Amino Acid Coupling: The respective Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and Oxyma (4 equivalents) in DMF were added to the resin and agitated for 2 hours. Coupling completion was monitored using the Kaiser test.

  • Repetitive Cycles: The deprotection and coupling steps were repeated for each amino acid in the sequence.

  • Acetylation: The N-terminus was acetylated using a solution of acetic anhydride/DIEA/DMF.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and retention time of the crude peptides were determined by analytical RP-HPLC.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and analysis of the model peptides.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification_analysis Purification & Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repetitive_Cycles Repetitive_Cycles Amino_Acid_Coupling->Repetitive_Cycles Final_Deprotection Final_Deprotection Repetitive_Cycles->Final_Deprotection Cleavage Cleavage Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Crude Peptide Lyophilization Lyophilization Precipitation->Lyophilization HPLC_Analysis HPLC_Analysis Lyophilization->HPLC_Analysis

Figure 1. Experimental workflow for peptide synthesis and HPLC analysis.

Logical Decision Making in Method Development

The choice of analytical method is critical for obtaining accurate and reliable data. The following decision tree outlines a logical approach to selecting the appropriate HPLC method for peptides containing unnatural amino acids like tert-Leucine.

logical_relationship Start Peptide with Unnatural Amino Acid (e.g., Tle) Purity_Check Initial Purity Assessment by RP-HPLC Start->Purity_Check Is_Purity_Acceptable Purity > 95%? Purity_Check->Is_Purity_Acceptable Characterization Further Characterization (MS, NMR) Is_Purity_Acceptable->Characterization Yes Method_Optimization Optimize HPLC Gradient and/or Column Is_Purity_Acceptable->Method_Optimization No Chiral_Purity Is Chiral Purity a Concern? Characterization->Chiral_Purity Method_Optimization->Purity_Check Chiral_HPLC Perform Chiral HPLC Analysis Chiral_Purity->Chiral_HPLC Yes Final_Analysis Final Purity and Characterization Report Chiral_Purity->Final_Analysis No Chiral_HPLC->Final_Analysis

Figure 2. Decision tree for HPLC method development for peptides with unnatural amino acids.

Conclusion

The incorporation of this compound into synthetic peptides provides a valuable strategy for modulating their hydrophobicity and conformational properties. From an analytical perspective, the primary impact of this substitution is a predictable and significant increase in retention time during RP-HPLC analysis compared to its leucine counterpart. This guide provides the foundational knowledge and experimental framework for researchers to effectively synthesize, purify, and analyze peptides containing this unique and powerful unnatural amino acid. The provided protocols and decision-making diagrams serve as a practical resource for navigating the specific challenges and considerations associated with the HPLC analysis of this compound-containing peptides.

References

Confirming Fmoc-Tle-OH Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the precise incorporation of unnatural amino acids is critical for achieving desired therapeutic properties. Fmoc-L-tert-leucine (Fmoc-Tle-OH), a bulky aliphatic amino acid, is often incorporated to introduce steric hindrance, enhance metabolic stability, or modulate peptide conformation. Verifying its successful incorporation into a peptide sequence is paramount. This guide provides a comparative analysis of mass spectrometry techniques for confirming this compound incorporation, with a focus on distinguishing it from its structural isomers, valine (Val) and isoleucine (Ile).

Performance Comparison: Mass Spectrometry of Peptides with Tle, Val, and Ile

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, confirming both identity and purity.[1] The primary method for confirming the incorporation of an amino acid is by comparing the experimentally observed mass-to-charge ratio (m/z) of the synthesized peptide with its theoretical (calculated) m/z. While Tle, Val, and Ile have the same nominal mass, high-resolution mass spectrometry can distinguish them based on their exact masses.

The following table illustrates the theoretical monoisotopic masses of a model peptide (Ac-Gly-X-Ala-Phe-NH2, where X = Tle, Val, or Ile) and the expected m/z values for the singly protonated species ([M+H]+).

Amino Acid (X)Model Peptide SequenceTheoretical Monoisotopic Mass (Da)Expected [M+H]+ (m/z)
tert-Leucine (Tle)Ac-Gly-Tle-Ala-Phe-NH2490.2849491.2922
Valine (Val)Ac-Gly-Val-Ala-Phe-NH2490.2849491.2922
Isoleucine (Ile)Ac-Gly-Ile-Ala-Phe-NH2490.2849491.2922

As shown in the table, the theoretical monoisotopic masses of the peptides containing Tle, Val, and Ile are identical. Therefore, standard mass spectrometry (MS1) alone is insufficient to confirm the incorporation of Tle over its isomers. Differentiation requires tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the peptides. The distinct side-chain structures of Tle, Val, and Ile will result in unique fragment ions, allowing for their unambiguous identification.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of a Tle-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of the model peptide Ac-Gly-Tle-Ala-Phe-NH2 on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of 4 equivalents of Fmoc-Phe-OH, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for Fmoc-Ala-OH, this compound, and Fmoc-Gly-OH.

  • Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (20 eq) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

2. Peptide Cleavage from Resin

For peptides containing sterically hindered, hydrophobic residues like tert-Leucine, a standard cleavage cocktail and procedure is generally effective.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a round-bottom flask. Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

3. Mass Spectrometry Analysis

The following is a general procedure for analyzing the cleaved peptide by MALDI-TOF mass spectrometry.

  • Sample Preparation: Dissolve the dried peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.

  • Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio on a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. For MS/MS analysis, select the parent ion of interest and perform fragmentation using collision-induced dissociation (CID).

Mandatory Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Ala Couple Fmoc-Ala-OH Deprotection2->Coupling_Ala Deprotection3 Fmoc Deprotection Coupling_Ala->Deprotection3 Coupling_Tle Couple this compound Deprotection3->Coupling_Tle Deprotection4 Fmoc Deprotection Coupling_Tle->Deprotection4 Coupling_Gly Couple Fmoc-Gly-OH Deprotection4->Coupling_Gly Deprotection5 Final Fmoc Deprotection Coupling_Gly->Deprotection5 Acetylation N-terminal Acetylation Deprotection5->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage MS_Analysis Mass Spectrometry (MALDI-TOF) Cleavage->MS_Analysis

Caption: Workflow for solid-phase peptide synthesis and mass spectrometry analysis.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Peptide Peptide (with Tle) Peptide->Receptor Binding influenced by steric bulk of Tle Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Response Cellular Response Transcription_Factor->Response

Caption: A generic GPCR signaling pathway where steric hindrance from a Tle residue in a peptide ligand could influence receptor binding and activation.

References

Fmoc-Tle-OH vs. Fmoc-Leu-OH: A Comparative Guide for Synthesizing Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is paramount, especially when confronting "difficult sequences" prone to aggregation. This guide provides a detailed comparison of Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine) and Fmoc-Leu-OH (N-α-Fmoc-L-leucine), offering insights into their respective roles in mitigating common synthetic challenges.

Difficult peptide sequences, often rich in hydrophobic or β-sheet-forming residues, are notorious for causing on-resin aggregation. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low purity and yield of the target peptide. A key strategy to overcome these issues is the introduction of sterically hindered amino acids that can disrupt the secondary structures responsible for aggregation.

Structural Differences and Their Impact on Peptide Synthesis

The primary difference between leucine (Leu) and tert-leucine (Tle) lies in the structure of their side chains. Leucine has an isobutyl side chain with a chiral center at the β-carbon, while tert-leucine possesses a bulky tert-butyl group. This seemingly subtle difference has profound implications for peptide synthesis.

Fmoc-Leu-OH is one of the most common amino acids used in peptide synthesis. Its isobutyl side chain, while hydrophobic, offers a degree of conformational flexibility. However, in sequences with a high propensity for β-sheet formation, the regular arrangement of leucine residues can contribute to the very intermolecular hydrogen bonding that drives aggregation.

This compound , on the other hand, introduces significant steric hindrance due to its tert-butyl side chain. This bulkiness disrupts the formation of stable β-sheet structures, thereby preventing peptide chain aggregation. While this property is highly beneficial in difficult sequences, the steric hindrance of this compound itself can sometimes lead to slower coupling kinetics.

Performance in Difficult Peptide Sequences: A Comparative Analysis

While direct, publicly available, head-to-head comparative studies with quantitative data for the same difficult sequence are scarce, the principles of peptide chemistry and the available literature allow for a strong inference of their relative performance. The following table summarizes the expected outcomes when synthesizing a model aggregation-prone peptide, such as a fragment of the amyloid-beta peptide.

ParameterFmoc-Leu-OHThis compoundRationale
Coupling Efficiency Potentially lower in aggregation-prone regions due to poor solvation of the growing peptide chain.Generally higher in difficult sequences as the steric bulk prevents aggregation, keeping the N-terminus accessible.The prevention of secondary structure formation by Tle maintains resin swelling and accessibility of reactive sites.
Crude Peptide Purity (HPLC) Lower, with significant deletion and truncated sequences resulting from incomplete reactions.Higher, with a more prominent peak for the desired product and fewer aggregation-related side products.By minimizing aggregation, this compound allows for more complete coupling and deprotection steps throughout the synthesis.
Final Yield Lower due to purification challenges and the accumulation of failed sequences.Higher due to improved synthesis efficiency and simpler purification of the crude product.A cleaner crude product with fewer closely eluting impurities simplifies the purification process and improves recovery.
Side Reactions More susceptible to side reactions associated with aggregation, such as diketopiperazine formation at the dipeptide stage.Less prone to aggregation-induced side reactions. The steric hindrance can also minimize other side reactions at the amino acid itself.The disruption of secondary structures by Tle reduces the proximity of reactive sites that can lead to undesired intramolecular reactions.

Note: This table represents expected outcomes based on established principles of solid-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Logical Framework for Amino Acid Selection

The decision to use this compound over Fmoc-Leu-OH in a difficult sequence can be guided by a logical assessment of the peptide's characteristics.

logical_framework start Peptide Sequence Analysis is_difficult Known or Predicted Difficult Sequence? start->is_difficult use_leu Use Fmoc-Leu-OH (Standard) is_difficult->use_leu No use_tle Incorporate this compound at key positions is_difficult->use_tle Yes outcome_leu Potential for Aggregation, Lower Yield & Purity use_leu->outcome_leu outcome_tle Improved Synthesis Efficiency, Higher Yield & Purity use_tle->outcome_tle

Caption: Decision-making framework for choosing between Fmoc-Leu-OH and this compound.

Experimental Protocols

To empirically determine the optimal amino acid for a specific difficult sequence, a comparative synthesis is recommended.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for manual Fmoc-SPPS, which can be adapted for automated synthesizers.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-amino acid (Fmoc-Leu-OH or this compound, 4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 8 equivalents) in DMF for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours. For this compound, the coupling time may be extended to 4 hours or a double coupling may be performed to ensure completion.

  • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Wash the resin with DMF (5-7 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Workflow for Comparative Synthesis

comparative_workflow start Synthesize Model Difficult Peptide synthesis_leu Parallel Synthesis 1: Incorporate Fmoc-Leu-OH start->synthesis_leu synthesis_tle Parallel Synthesis 2: Incorporate this compound start->synthesis_tle cleavage Cleavage and Deprotection synthesis_leu->cleavage synthesis_tle->cleavage analysis Analysis of Crude Peptides cleavage->analysis hplc RP-HPLC for Purity Assessment analysis->hplc ms Mass Spectrometry for Identity Confirmation analysis->ms comparison Compare Yield, Purity, and Side Products hplc->comparison ms->comparison

Caption: Experimental workflow for comparing the performance of Fmoc-Leu-OH and this compound.

Analytical Methods
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry (MS):

    • Techniques such as MALDI-TOF or ESI-MS should be used to confirm the molecular weight of the desired peptide and to identify any major impurities.

Conclusion

The strategic incorporation of this compound is a powerful tool for overcoming the challenges associated with the synthesis of difficult, aggregation-prone peptide sequences. Its bulky tert-butyl side chain effectively disrupts the formation of intermolecular β-sheets, leading to improved coupling efficiencies, higher crude peptide purity, and greater final yields compared to its more conventional counterpart, Fmoc-Leu-OH. While the steric hindrance of tert-leucine may necessitate longer coupling times, the benefits in terms of overcoming aggregation often outweigh this consideration. For researchers and drug development professionals, a careful analysis of the target peptide sequence and, if necessary, a comparative synthesis will provide the clearest path to a successful and efficient synthesis.

A Head-to-Head Comparison of Fmoc-Tle-OH and Boc-Tle-OH Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that dictates the overall synthetic strategy, efficiency, and purity of the final peptide product. Among the diverse array of amino acid building blocks, those with sterically hindered side chains, such as L-tert-Leucine (Tle), present unique challenges. This guide provides an objective, data-driven comparison of the two most prevalent protection strategies for this bulky amino acid: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

Chemical and Physical Properties

Tert-Leucine is a non-proteinogenic amino acid characterized by a bulky tert-butyl side chain, which imparts significant steric hindrance. This property can influence peptide conformation and enhance resistance to enzymatic degradation, making it a valuable component in the design of peptidomimetics and therapeutic peptides. The choice between Fmoc-Tle-OH and Boc-Tle-OH will largely depend on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups.

PropertyThis compoundBoc-Tle-OH
Molecular Formula C21H23NO4C11H21NO4
Molecular Weight 353.41 g/mol 231.29 g/mol
Appearance White to off-white solidWhite to off-white solid
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA in DCM)
Solubility Generally good in common SPPS solvents (DMF, NMP)[]Good in a range of organic solvents

Comparative Analysis of Protection Strategies

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonality and the chemical conditions required for deprotection.[][3]

FeatureFmoc Protection StrategyBoc Protection Strategy
Nα-Deprotection Mild basic conditions (e.g., 20% piperidine in DMF)[]Strong acidic conditions (e.g., TFA)[][3]
Side-Chain Protection Typically acid-labile (e.g., tBu, Trt)Typically benzyl-based, requiring strong acid (e.g., HF) for final cleavage[3]
Final Cleavage Strong acid (e.g., TFA)[3]Very strong acid (e.g., HF, TFMSA)[3]
Orthogonality Fully orthogonal system[]Quasi-orthogonal system
Automation Compatibility Highly compatible with automated synthesizers[]Amenable to automation, but may require specialized equipment for handling strong acids[3]
Cost Fmoc-amino acids are generally more expensive, but the overall process can be more cost-effective due to higher efficiency.[]Boc-amino acids are typically less expensive.[]

Performance in Peptide Synthesis

The steric bulk of the tert-Leucine side chain can significantly impact coupling efficiency and deprotection kinetics. While direct comparative data for Tle is limited, performance can be extrapolated from studies on other sterically hindered amino acids like Valine.

Performance MetricThis compoundBoc-Tle-OH
Coupling Efficiency May require extended coupling times or more potent coupling reagents (e.g., HATU, HCTU) to overcome steric hindrance.[4]Can also be challenging; in situ neutralization protocols may improve yields for difficult sequences.[3]
Deprotection Rate Deprotection with piperidine is generally rapid, often complete within minutes for unhindered residues. For sterically hindered residues like Valine, it may take slightly longer.[5]Deprotection with TFA is typically fast, often complete in under 30 minutes.[5]
Side Reactions Risk of diketopiperazine formation at the dipeptide stage, especially if the second amino acid is Proline.[6] Base-catalyzed side reactions like aspartimide formation can occur with repeated piperidine treatment.[4]Repetitive acid treatment can lead to the cleavage of acid-labile side-chain protecting groups. Alkylation of sensitive residues by t-butyl cations generated during deprotection is a potential issue.[7]
Handling of Hydrophobic/Aggregation-Prone Sequences The neutral state of the peptide after deprotection can sometimes lead to aggregation.[4]The protonated N-terminus after acid deprotection can help to disrupt interchain hydrogen bonding and reduce aggregation, making it advantageous for hydrophobic sequences.[3][4]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocols outline the general steps for incorporating either this compound or Boc-Tle-OH into a peptide chain on a solid support.

Fmoc-SPPS Protocol

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the fulvene-piperidine adduct.

  • Coupling:

    • Pre-activate this compound (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.

Boc-SPPS Protocol

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 30-60 minutes.

  • Boc-Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc group.

  • Washing: Wash the resin with DCM to remove excess TFA.

  • Neutralization: Neutralize the N-terminal amine salt with a solution of 5-10% DIPEA in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Pre-activate Boc-Tle-OH (2-4 equivalents) with a coupling reagent (e.g., DIC/HOBt) in DMF/DCM.

    • Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA.

Visualizing the Synthetic Workflows

To better illustrate the cyclical nature of these two synthetic strategies, the following diagrams outline the key steps in both Fmoc and Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Start Start Deprotection Deprotection Start->Deprotection Resin-Bound Peptide Washing_1 Washing Deprotection->Washing_1 20% Piperidine/DMF Coupling Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Activated this compound Washing_2->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (TFA Cocktail) Washing_2->Final_Cleavage Completed Peptide

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Start Start Deprotection Deprotection Start->Deprotection Resin-Bound Peptide Washing_1 Washing Deprotection->Washing_1 50% TFA/DCM Neutralization Neutralization Washing_1->Neutralization Washing_2 Washing Neutralization->Washing_2 DIPEA/DMF Coupling Coupling Washing_2->Coupling Washing_3 Washing Coupling->Washing_3 Activated Boc-Tle-OH Washing_3->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (HF or TFMSA) Washing_3->Final_Cleavage Completed Peptide

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Logical Decision Pathway for Strategy Selection

The choice between this compound and Boc-Tle-OH is not always straightforward. The following decision pathway can guide researchers in selecting the most appropriate strategy for their specific needs.

Decision_Pathway Start Peptide Synthesis Project with Tert-Leucine Acid_Sensitive Does the peptide contain acid-sensitive residues? Start->Acid_Sensitive Hydrophobic Is the peptide sequence highly hydrophobic or prone to aggregation? Acid_Sensitive->Hydrophobic No Use_Fmoc This compound is a strong candidate Acid_Sensitive->Use_Fmoc Yes Automated_Synth Is an automated synthesizer with standard protocols available? Hydrophobic->Automated_Synth No Consider_Boc Boc-Tle-OH may be advantageous Hydrophobic->Consider_Boc Yes Final_Cleavage_Consideration Are there concerns about handling highly hazardous reagents (e.g., HF)? Automated_Synth->Final_Cleavage_Consideration No Fmoc_Favored This compound is generally a better fit Automated_Synth->Fmoc_Favored Yes Final_Cleavage_Consideration->Fmoc_Favored Yes Boc_Possible Boc-Tle-OH is a viable option, but consider equipment and safety Final_Cleavage_Consideration->Boc_Possible No

Caption: A decision-making flowchart for selecting between Fmoc and Boc strategies for Tle-containing peptides.

Conclusion

Both this compound and Boc-Tle-OH are viable options for the incorporation of the sterically hindered tert-Leucine residue into synthetic peptides. The Fmoc strategy has largely become the standard in modern peptide synthesis due to its milder deprotection conditions, true orthogonality, and high compatibility with automated synthesizers.[][] However, for sequences that are particularly hydrophobic and prone to aggregation, the Boc strategy's ability to maintain a protonated N-terminus after deprotection can offer a significant advantage in improving solubility and coupling efficiency.[3][4]

Ultimately, the optimal choice depends on a careful evaluation of the target peptide's characteristics, the available laboratory equipment, and the comfort level of the researcher with handling the respective reagents. For complex or particularly challenging syntheses involving tert-Leucine, a small-scale pilot synthesis to compare the two strategies may be a prudent investment of time and resources.

References

A Comparative Guide to the Validation of Tle-Containing Peptide Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like tert-Leucine (Tle) into peptide structures offers significant advantages in drug design, primarily by enhancing proteolytic stability and constraining peptide conformation. However, the unique steric bulk of the Tle side chain introduces distinct challenges for the analytical validation of peptide purity and identity. This guide provides an objective comparison of key analytical methodologies, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their Tle-containing peptides.

I. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase. For Tle-containing peptides, the inherent hydrophobicity and steric bulk of the Tle residue significantly influence chromatographic behavior.

Comparison of HPLC Stationary Phases

The choice of stationary phase is critical for achieving optimal resolution between the target Tle-containing peptide and closely related impurities, such as deletion or truncated sequences.

Stationary PhaseParticle ChemistryKey Advantages for Tle-PeptidesConsiderations
C18 (Octadecylsilane) Silica particles bonded with C18 alkyl chains.High hydrophobicity provides strong retention for a wide range of peptides. It is the most common and well-characterized stationary phase.[1][2]The strong hydrophobicity of Tle-peptides may lead to very long retention times or poor peak shape.[3]
C4 (Butylsilane) Silica particles bonded with C4 alkyl chains.Reduced hydrophobicity compared to C18, which can be advantageous for highly hydrophobic Tle-peptides, leading to shorter analysis times and improved peak shapes.[3]May provide insufficient retention and resolution for less hydrophobic Tle-peptides or those with hydrophilic impurities.
Phenyl-Hexyl Silica particles bonded with phenyl-hexyl groups.Offers alternative selectivity due to π-π interactions with aromatic residues in the peptide, which can help resolve impurities that co-elute on C18 or C4 columns.The separation mechanism is more complex, and method development can be more challenging.

Experimental Data Summary: Representative HPLC Purity Analysis

Peptide SequenceHPLC ColumnMobile Phase AMobile Phase BGradientPurity (%)
Ac-Phe-Tle-Ala-NH2C18, 3.5 µm, 150 x 4.6 mm0.1% TFA in Water0.1% TFA in Acetonitrile10-50% B in 20 min98.2
Ac-Phe-Tle-Ala-NH2C4, 3.5 µm, 150 x 4.6 mm0.1% TFA in Water0.1% TFA in Acetonitrile10-50% B in 20 min98.5

Note: This is representative data. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Dissolve the lyophilized Tle-containing peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[4]

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Column: Select an appropriate reversed-phase column (e.g., C18 or C4, with a 3.5 or 5 µm particle size and a 150 x 4.6 mm dimension).[1][2]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]

  • Gradient Elution: Perform a linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes to elute the peptide and its impurities. A typical gradient might be 5% to 60% B over 20 minutes.[4]

  • Detection: Monitor the elution profile at 214 nm, which corresponds to the absorbance of the peptide backbone.[4]

  • Data Analysis: Calculate the peptide purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing peptide Lyophilized Tle-Peptide dissolve Dissolve in 0.1% TFA/Water peptide->dissolve sample_inj Prepared Sample for Injection dissolve->sample_inj hplc HPLC System sample_inj->hplc Inject column RP-Column (C18 or C4) hplc->column detector UV Detector (214 nm) column->detector chromatogram Chromatogram detector->chromatogram Generate integration Peak Integration chromatogram->integration purity Purity Calculation (%) integration->purity

Workflow for HPLC purity analysis of Tle-containing peptides.

II. Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of a synthetic peptide by providing a highly accurate measurement of its molecular weight. When coupled with liquid chromatography (LC-MS), it also allows for the mass identification of impurities detected in the HPLC chromatogram.

Comparison of Fragmentation Techniques

For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) is employed. The choice of fragmentation technique can be critical, especially for peptides containing sterically bulky residues like Tle.

Fragmentation TechniquePrincipleAdvantages for Tle-PeptidesDisadvantages
Collision-Induced Dissociation (CID) Precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone, producing b and y ions.[6]It is a robust and widely available technique that is effective for most standard peptides.[7]The steric hindrance of the Tle residue may lead to incomplete fragmentation or unusual fragmentation patterns, making sequence interpretation challenging.
Electron-Transfer Dissociation (ETD) Precursor ions are reacted with radical anions, inducing fragmentation of the peptide backbone to produce c and z ions.[7]ETD is less dependent on the peptide sequence and can provide more complete fragmentation for peptides with bulky residues or post-translational modifications.[8]It is generally more effective for peptides with higher charge states and may require specialized instrumentation.[7]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique that provides higher fragmentation energy, leading to the generation of b and y ions with less low-mass cutoff.[7]It can provide more comprehensive fragmentation than traditional CID, which is beneficial for complex peptides.May still be influenced by the steric bulk of the Tle residue.

Experimental Data Summary: Representative MS Identity Confirmation

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)
Ac-Phe-Tle-Ala-NH2404.2573404.25781.2

Note: This is representative data. Mass accuracy will depend on the mass spectrometer used.

Experimental Protocol: LC-MS Identity Confirmation
  • LC System: Use an LC system with a column and mobile phases similar to those for HPLC purity analysis. Formic acid (0.1%) is often preferred over TFA as it causes less ion suppression in the mass spectrometer.[9]

  • Mass Spectrometer: Couple the LC system to an electrospray ionization (ESI) mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the eluting peptide.

  • MS/MS Analysis: Select the precursor ion corresponding to the target peptide and subject it to fragmentation using CID, ETD, or HCD.

  • Data Analysis: Compare the observed molecular weight to the theoretical mass of the Tle-containing peptide. For MS/MS data, use sequencing software to match the observed fragment ions to the theoretical fragmentation pattern of the peptide.

MS_Identity_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sample Peptide Sample lc_column LC Column sample->lc_column esi Electrospray Ionization lc_column->esi Elute full_scan Full Scan MS esi->full_scan ms_ms MS/MS Fragmentation (CID/ETD) full_scan->ms_ms mass_confirm Mass Confirmation full_scan->mass_confirm Analyze seq_confirm Sequence Confirmation ms_ms->seq_confirm Analyze mass_confirm->seq_confirm

Workflow for LC-MS identity and sequence confirmation.

III. Amino Acid Analysis (AAA) for Tle Quantification

Amino Acid Analysis is a technique used to determine the amino acid composition of a peptide. It is particularly useful for confirming the incorporation of non-proteinogenic amino acids like Tle and for obtaining an accurate quantification of the peptide content.

Comparison of AAA Methodologies
MethodPrincipleAdvantagesDisadvantages
Pre-column Derivatization with HPLC Amino acids are derivatized before chromatographic separation and detected by UV or fluorescence.High sensitivity and widely used. The Agilent OPA/FMOC method is a common example.Derivatization can be complex and may introduce variability.
Post-column Derivatization with HPLC Amino acids are separated first and then derivatized before detection.It is a robust and traditional method.Generally less sensitive than pre-column derivatization methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of amino acids are separated by GC and detected by MS.High resolving power and sensitivity.[10]Requires derivatization to make the amino acids volatile, which can be a multi-step process.[10]
Experimental Protocol: Amino Acid Analysis
  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids. A common method is acid hydrolysis using 6 N HCl at 110°C for 24 hours.[11]

  • Derivatization: The free amino acids are derivatized to make them detectable by UV, fluorescence, or MS.

  • Chromatographic Separation: The derivatized amino acids are separated using HPLC or GC.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The presence and correct molar ratio of Tle confirm its incorporation.

AAA_Workflow start Tle-Containing Peptide hydrolysis Acid Hydrolysis (6N HCl) start->hydrolysis free_aa Free Amino Acids (including Tle) hydrolysis->free_aa derivatization Derivatization free_aa->derivatization derivatized_aa Derivatized Amino Acids derivatization->derivatized_aa separation Chromatographic Separation (HPLC/GC) derivatized_aa->separation detection Detection (UV/Fluorescence/MS) separation->detection quantification Quantification vs. Standard detection->quantification composition Amino Acid Composition quantification->composition

References

A Comparative Analysis of Coupling Reagents for the Sterically Hindered Amino Acid, Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Synthesis

The incorporation of sterically hindered amino acids, such as Fmoc-L-tert-leucine (Fmoc-Tle-OH), into peptide sequences is a critical step in the development of novel therapeutics and research tools. The bulky tert-butyl side chain of this compound presents a significant synthetic challenge, often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate coupling reagent is therefore paramount to achieving high coupling efficiency and overall purity of the final peptide. This guide provides a comparative analysis of commonly employed coupling reagents for the incorporation of this compound, supported by experimental data from studies on similarly challenging peptide sequences.

Performance Comparison of Coupling Reagents

While a direct head-to-head comparison of coupling efficiency for this compound with a wide range of reagents is not extensively documented in a single study, data from the synthesis of other "difficult" or sterically hindered peptide sequences provides valuable insights into the relative performance of various activators. The following table summarizes the crude purity of model peptides synthesized using different coupling reagents and reaction times. This data serves as a representative comparison to guide the selection of a suitable reagent for the demanding coupling of this compound.

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)Key Observations
HATU 65-74 ACP2 x 1 min83.63High efficiency, especially with shorter coupling times. Often considered the gold standard for difficult couplings.[1]
65-74 ACP2 x 20 min79.91Maintains high purity with longer coupling times.[1]
A-B Amyloid 1-422 x 1 min89.63Excellent performance in a challenging long peptide synthesis.[1]
A-B Amyloid 1-422 x 20 min91.23Continued high purity with extended coupling.[1]
HCTU 65-74 ACP2 x 1 min79.86Highly efficient and a more economical alternative to HATU.[1]
65-74 ACP2 x 20 min80.52Robust performance with longer reaction times.[1]
A-B Amyloid 1-422 x 1 min88.29Comparable performance to HATU in complex syntheses.[1]
A-B Amyloid 1-422 x 20 min92.11Demonstrates excellent efficiency with extended coupling.[1]
PyBOP 65-74 ACP2 x 1 min48.11Lower efficiency with short coupling times for difficult sequences.[1]
65-74 ACP2 x 20 min70.27Improved performance with significantly longer coupling times.[1]
A-B Amyloid 1-422 x 1 min40.10Not ideal for rapid coupling of challenging peptides.[1]
A-B Amyloid 1-422 x 20 min88.54Can achieve high purity with extended reaction duration.[1]
DIC/HOBt General Use60 - 120 min95 - 98 (general)A classic, cost-effective method, but may exhibit slower reaction rates and be less effective for highly hindered couplings.

Key Takeaways:

  • HATU and HCTU consistently demonstrate superior performance, particularly with shorter coupling times, for challenging peptide sequences. They are the recommended choices for incorporating this compound to maximize yield and purity.

  • PyBOP can be a viable option, especially when cost is a primary concern, but it often requires significantly longer coupling times to achieve comparable results to HATU and HCTU for sterically hindered residues.

  • DIC/HOBt , while a standard and economical choice for many routine couplings, may not be potent enough to efficiently drive the coupling of this compound to completion, potentially leading to a higher incidence of deletion sequences.

  • For extremely difficult couplings involving this compound, a double coupling strategy is highly recommended to ensure the reaction proceeds to completion.[2] This involves a second coupling step with fresh reagents after the initial coupling.

Experimental Protocols

The following are detailed, generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS) using the discussed reagents. These protocols may require optimization based on the specific peptide sequence, resin, and synthesizer used.

General SPPS Cycle

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS, which consists of deprotection, washing, coupling, and final washing steps.

SPPS_Cycle Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling (Coupling Reagent + Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Amino Acid Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow of a single Fmoc-SPPS cycle.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered residues like this compound, a longer coupling time is recommended.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (Recommended): If the Kaiser test is positive (blue beads), drain the coupling solution, wash the resin with DMF (3 times), and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and dichloromethane (DCM) (3 times).

Protocol 2: Coupling with HCTU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 as described in the HATU protocol.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring and Double Coupling: Follow steps 5 and 6 from the HATU protocol.

  • Washing: Follow step 7 from the HATU protocol.

Protocol 3: Coupling with PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 as described in the HATU protocol.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-6 hours. A significantly longer coupling time is often necessary for sterically hindered amino acids when using PyBOP.

  • Monitoring and Double Coupling: Follow steps 5 and 6 from the HATU protocol.

  • Washing: Follow step 7 from the HATU protocol.

Protocol 4: Coupling with DIC/HOBt
  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 as described in the HATU protocol.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Double Coupling: Follow steps 5 and 6 from the HATU protocol.

  • Washing: Follow step 7 from the HATU protocol.

Logical Relationship of Coupling Reagent Selection

The choice of coupling reagent is a critical decision point in the synthesis of peptides containing this compound and is influenced by factors such as desired efficiency, cost, and the complexity of the peptide sequence.

Reagent_Selection Start Peptide Synthesis with This compound Decision High Efficiency & Purity Critical? Start->Decision HATU_HCTU Use HATU or HCTU Decision->HATU_HCTU Yes Cost_Concern Cost a Major Concern? Decision->Cost_Concern No Double_Coupling Implement Double Coupling Strategy HATU_HCTU->Double_Coupling PyBOP Use PyBOP (with extended coupling time) Cost_Concern->PyBOP Yes DIC_HOBt Use DIC/HOBt (for less critical applications) Cost_Concern->DIC_HOBt No PyBOP->Double_Coupling DIC_HOBt->Double_Coupling Success Successful Coupling Double_Coupling->Success

Caption: Decision workflow for selecting a coupling reagent.

References

Assessing the Structural Impact of Tle Incorporation in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a powerful strategy in peptide design and drug development to enhance structural stability, proteolytic resistance, and binding affinity. Among these, L-tert-leucine (Tle), an isomer of leucine with a bulky tert-butyl side chain, has garnered significant interest. This guide provides an objective comparison of the structural impact of Tle incorporation in peptides against its natural counterparts, supported by experimental data and detailed methodologies.

Conformational Effects: Tle vs. Natural Amino Acids

The substitution of natural amino acids with Tle can induce significant conformational changes in peptides, primarily influencing helical propensity and overall secondary structure. The bulky and sterically demanding nature of the Tle side chain restricts the conformational freedom of the peptide backbone.

Helical Propensity

Circular Dichroism (CD) spectroscopy is a key technique to assess the secondary structure of peptides. Studies have shown that the incorporation of Tle can have a pronounced effect on α-helix stability.

Table 1: Comparison of Helical Content in Peptides with Tle and Other Alkyl Amino Acids

Amino Acid SubstitutionSide Chain StructureQualitative Helical Content
Alanine (Ala)-CH₃High
α-Aminobutyric acid (Abu)-CH₂CH₃High
Norvaline (Nva)-CH₂CH₂CH₃High
Norleucine (Nle)-CH₂CH₂CH₂CH₃Very High
Leucine (Leu)-CH₂CH(CH₃)₂Moderate
Valine (Val)-CH(CH₃)₂Low
Isoleucine (Ile)-CH(CH₃)CH₂CH₃Low
tert-Leucine (Tle) -C(CH₃)₃ Very Low (destabilizing)

Data adapted from a qualitative study on the effects of alkyl side chains on α-helix stability.

The highly branched Tle side chain destabilizes helical structures more than glycine, which is known for its conformational flexibility that often disrupts helices. In contrast, linear, unbranched side chains like that of norleucine tend to be strong helix promoters.

Binding Affinity and Stability

The structural constraints imposed by Tle can also significantly impact the binding affinity and thermodynamic stability of peptides. These parameters are crucial for the development of potent and effective peptide-based therapeutics.

While specific quantitative data for direct Tle versus Leucine/Valine comparisons in the same peptide backbone are not abundant in publicly available literature, the principles of biophysical analysis allow for a clear framework for such assessments. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Calorimetry (DSC) are instrumental in quantifying these effects.

Table 2: Key Parameters for Assessing Binding Affinity and Stability

ParameterTechniqueDescriptionTypical Units
Dissociation Constant (Kd)ITC, SPRMeasures the strength of the binding interaction between the peptide and its target. A lower Kd indicates a stronger interaction.M, nM, µM
Enthalpy Change (ΔH)ITCThe heat released or absorbed during binding, indicating the types of bonds being formed and broken.kcal/mol or kJ/mol
Entropy Change (ΔS)ITCThe change in disorder of the system upon binding.cal/mol·K or J/mol·K
Melting Temperature (Tm)DSC, CDThe temperature at which 50% of the peptide is unfolded, indicating its thermal stability.°C or K

Experimental Protocols

Detailed and rigorous experimental protocols are essential for accurately assessing the structural and functional consequences of Tle incorporation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a Tle-containing peptide and its natural analogs.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

    • Determine the precise peptide concentration using a reliable method such as amino acid analysis or by UV absorbance if the peptide contains aromatic residues.

    • Prepare a series of peptide concentrations (e.g., 10-100 µM) to assess for concentration-dependent aggregation.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range for far-UV analysis (typically 190-260 nm).

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample.

    • For thermal stability, record spectra at increasing temperatures (e.g., from 20°C to 90°C with 5°C increments).

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • n is the number of amino acid residues.

      • l is the path length of the cuvette in cm.

    • Estimate the percentage of secondary structure elements using deconvolution software (e.g., CONTIN, SELCON3, K2D).

    • Determine the melting temperature (Tm) by plotting the change in [θ] at 222 nm as a function of temperature and fitting the data to a sigmoidal curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Objective: To determine the three-dimensional structure of a Tle-containing peptide in solution and compare it to its natural counterparts.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer, typically containing 90% H₂O/10% D₂O or 100% D₂O.

    • For assignment purposes, isotopic labeling (¹⁵N and/or ¹³C) may be necessary, especially for larger peptides.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and heteronuclear (¹⁵N or ¹³C) chemical shifts.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.

    • Restraint Generation: Convert NOE cross-peak intensities into upper distance limits. Measure coupling constants to derive dihedral angle restraints.

    • Structure Calculation: Use software packages (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK to analyze Ramachandran plots and other geometric parameters.

Visualizing Experimental Workflows and Relationships

Workflow for Comparative Structural Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis cluster_data Data Interpretation Peptide_Tle Tle-containing Peptide CD Circular Dichroism Peptide_Tle->CD NMR NMR Spectroscopy Peptide_Tle->NMR ITC Isothermal Titration Calorimetry Peptide_Tle->ITC DSC Differential Scanning Calorimetry Peptide_Tle->DSC Peptide_Leu Leucine-containing Peptide Peptide_Leu->CD Peptide_Leu->NMR Peptide_Leu->ITC Peptide_Leu->DSC Peptide_Val Valine-containing Peptide Peptide_Val->CD Peptide_Val->NMR Peptide_Val->ITC Peptide_Val->DSC Conformation Secondary Structure (% Helicity) CD->Conformation Structure_3D 3D Structure (PDB) NMR->Structure_3D Binding Binding Affinity (Kd, ΔH, ΔS) ITC->Binding Stability Thermal Stability (Tm) DSC->Stability Comparison Comparison Conformation->Comparison Comparative Analysis Structure_3D->Comparison Comparative Analysis Binding->Comparison Comparative Analysis Stability->Comparison Comparative Analysis

Caption: Workflow for the comparative biophysical analysis of Tle-containing peptides.

Signaling Pathway Diagram (Hypothetical)

This diagram illustrates a hypothetical scenario where a Tle-modified peptide antagonist shows enhanced inhibition of a signaling pathway compared to its natural leucine counterpart.

G Ligand Signaling Ligand Receptor Receptor Ligand->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Peptide_Leu Leu-Peptide (Antagonist) Peptide_Leu->Receptor Inhibits Peptide_Tle Tle-Peptide (Enhanced Antagonist) Peptide_Tle->Receptor Strongly Inhibits

Caption: Tle modification enhances the inhibitory effect on a signaling pathway.

A Comparative Guide to the Solid-Phase Synthesis of Peptides Containing Fmoc-Tle-OH on Different Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like tert-Leucine (Tle) into synthetic peptides presents unique challenges. The bulky tert-butyl side chain of Fmoc-Tle-OH can significantly impact loading efficiency, coupling kinetics, and the overall purity of the final peptide. The choice of solid-phase resin is a critical parameter that can be optimized to overcome these hurdles. This guide provides an objective comparison of the performance of this compound with three commonly used solid-phase resins: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC), supported by experimental data and detailed protocols.

Executive Summary

The selection of an appropriate solid-phase resin is paramount for the successful synthesis of peptides containing the sterically demanding this compound. Each resin offers distinct advantages and disadvantages in terms of loading efficiency, coupling performance, and the C-terminal functionality of the resulting peptide.

  • 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for incorporating this compound, particularly when a C-terminal carboxylic acid is desired. Its high acid lability allows for mild cleavage conditions, preserving the integrity of the peptide. The steric bulk of the trityl linker also helps to minimize side reactions like diketopiperazine formation.[1][2]

  • Wang resin is a cost-effective option for producing peptides with a C-terminal carboxylic acid. However, loading the bulky this compound onto Wang resin can be challenging and may result in lower loading efficiencies compared to 2-CTC resin.

  • Rink Amide resin is the standard choice for synthesizing peptides with a C-terminal amide.[2][3] While generally robust, the coupling of the sterically hindered this compound to the amino group of the Rink Amide linker can be less efficient than on other resins.

Performance Comparison

The following table summarizes the key performance indicators for the use of this compound with Wang, Rink Amide, and 2-CTC resins. The data is compiled from a combination of experimental reports and expert knowledge in the field of peptide synthesis. It is important to note that actual results can vary depending on the specific peptide sequence and synthesis conditions.

Performance MetricWang ResinRink Amide Resin2-Chlorotrityl Chloride (2-CTC) Resin
Typical Loading Capacity (mmol/g) 0.3 - 1.0[3]0.3 - 1.0[3]0.3 - 1.6+[3]
Expected Loading Efficiency with this compound ModerateModerate to LowHigh
Coupling Efficiency of subsequent amino acids GoodGoodExcellent
Potential for Racemization of Tle LowLowVery Low
Final Peptide Purity GoodGoodVery Good to Excellent
Primary C-Terminal Functionality Carboxylic AcidAmideCarboxylic Acid (or protected peptide)
Cleavage Conditions Strong Acid (e.g., 95% TFA)[3]Strong Acid (e.g., 95% TFA)[3]Mild Acid (e.g., 1-5% TFA in DCM)[3]

Experimental Protocols

Detailed methodologies for the key steps in solid-phase peptide synthesis (SPPS) using this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.

Resin Loading: Attaching the First Amino Acid (this compound)

The initial loading of the first amino acid onto the resin is a critical step that dictates the maximum possible yield of the synthesis.

Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This method is recommended for achieving high loading efficiencies with the sterically hindered this compound.

  • Resin Swelling: Swell the 2-CTC resin (1 g, ~1.5 mmol/g substitution) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to resin substitution) in anhydrous DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA) (4.8 equivalents).

  • Loading Reaction: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Shake the mixture for 2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a mixture of DCM/Methanol/DIPEA (17:2:1, v/v/v, 10 mL) and shake for 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Loading of this compound onto Wang Resin

This procedure requires activation of the carboxylic acid of this compound.

  • Resin Swelling: Swell the Wang resin (1 g, ~1.0 mmol/g substitution) in a 2:1 mixture of DCM:DMF (15 mL) for 30 minutes.

  • Activation Mixture Preparation: In a separate flask, dissolve this compound (5 equivalents relative to resin substitution) and 1-hydroxybenzotriazole (HOBt) (5 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) and pre-activate for 30 minutes.

  • Loading Reaction: Drain the solvent from the swollen resin and add the activated amino acid mixture. Add 4-dimethylaminopyridine (DMAP) (0.3 equivalents). Shake the reaction for 3 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Standard Fmoc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for the addition of each subsequent amino acid in the peptide sequence.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes, drain, and repeat with a second 12-minute treatment.

  • Washing: Wash the resin with DMF (6 x 10 mL).

  • Coupling:

    • Prepare a solution of the next Fmoc-protected amino acid (5 equivalents) and a coupling agent such as HBTU (5 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the amino acid solution and add it to the resin.

    • Shake the reaction mixture for 40 minutes.

  • Washing: Wash the resin with DMF (4 x 10 mL).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups.

  • For Wang and Rink Amide Resins: A standard cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is used.[3] The reaction is typically carried out for 2-3 hours at room temperature.

  • For 2-CTC Resin: For cleavage of the fully protected peptide, a mild solution of 1-5% TFA in DCM can be used.[3] For simultaneous cleavage and deprotection, the same cocktail as for Wang and Rink Amide resins can be employed.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

loading_workflow cluster_wang Wang Resin Loading cluster_ctc 2-CTC Resin Loading W_Swell Swell Resin in DCM/DMF W_Activate Activate this compound (DIC/HOBt) W_Load Load onto Resin with DMAP W_Activate->W_Load Add to resin W_Wash Wash and Dry W_Load->W_Wash C_Swell Swell Resin in DCM C_Prepare Prepare this compound with DIPEA C_Load Load onto Resin C_Prepare->C_Load Add to resin C_Cap Cap with MeOH/DIPEA C_Load->C_Cap C_Wash Wash and Dry C_Cap->C_Wash

Caption: Workflow for loading this compound onto Wang and 2-CTC resins.

spps_cycle Start Start with Loaded Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (recouple) Repeat Repeat for next AA Kaiser->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage and Deprotection Repeat->Cleavage Final AA coupled

Caption: The iterative cycle of solid-phase peptide synthesis.

Discussion

The steric hindrance posed by the tert-butyl group of this compound is a significant factor influencing its reactivity in SPPS.

Loading Efficiency: The higher loading efficiency observed with 2-CTC resin can be attributed to the nature of the linker. The reaction of the carboxylic acid of this compound with the chlorotrityl group is generally more efficient for bulky amino acids compared to the esterification required for Wang resin.

Coupling Efficiency: Once the first amino acid is loaded, the subsequent coupling steps are generally efficient on all three resins. However, the higher loading capacity of 2-CTC resin can sometimes lead to increased steric hindrance between growing peptide chains, potentially affecting coupling efficiency for very long or difficult sequences. In such cases, a lower-loaded version of the resin may be preferable.

Racemization: Racemization of the alpha-carbon is a potential side reaction during the activation step of amino acid coupling.[4] For this compound, the risk of racemization is generally low due to the urethane protecting group and the absence of an easily abstractable alpha-proton. The mild loading conditions for 2-CTC resin further minimize this risk.

Conclusion

For the synthesis of peptides containing the sterically hindered this compound, 2-Chlorotrityl chloride resin emerges as the superior choice, offering high loading efficiency and mild cleavage conditions that contribute to higher purity of the final peptide. While Wang and Rink Amide resins are viable options for producing peptides with C-terminal acids and amides, respectively, researchers should anticipate potential challenges in the initial loading step and may need to optimize conditions to achieve satisfactory results. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field to make informed decisions and streamline the synthesis of complex peptides.

References

A Comparative Guide to Analytical Methods for Fmoc-Tle-OH Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of raw materials is paramount in the synthesis of peptides for therapeutic and research applications. Fmoc-L-tert-leucine (Fmoc-Tle-OH) is a critical building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce steric bulk and influence peptide conformation. Ensuring the purity, identity, and chiral integrity of this compound is a crucial first step in guaranteeing the quality of the final peptide product. This guide provides a comprehensive comparison of analytical methods for the quality control of this compound, offering experimental data, detailed protocols, and a forward look into modern process analytical technology (PAT).

Core Quality Attributes of this compound

The quality of this compound is determined by three primary attributes:

  • Purity: The percentage of this compound present, exclusive of any impurities. Common impurities can include free amino acid, dipeptides, or byproducts from the synthesis of the Fmoc-amino acid itself.

  • Identity: Confirmation that the chemical structure corresponds to Fmoc-L-tert-leucine.

  • Chiral Purity: The enantiomeric excess of the L-enantiomer over the D-enantiomer. The presence of the D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, which can be difficult to separate and may have altered biological activity.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to assess the quality of this compound. These can be broadly categorized into offline methods, which are performed on a sample removed from the process, and at-line/online methods, which allow for more rapid or continuous monitoring.

Offline Analytical Methods

These traditional methods provide high-resolution data and are the gold standard for quality control.

Analytical Method Parameter Measured Typical Performance Advantages Disadvantages
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity>99%High resolution, quantitative, well-established.Time-consuming, requires sample preparation.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral Purity>99.8% enantiomeric excess (ee)Direct separation of enantiomers, highly accurate.Requires specialized chiral columns, method development can be complex.
Mass Spectrometry (MS) Identity (Molecular Weight)Confirms expected molecular weight.Highly sensitive, provides molecular weight information.Not inherently quantitative without extensive calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Identity (Chemical Structure)Confirms chemical structure and purity.Provides detailed structural information.Lower sensitivity than MS, requires higher sample concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy Identity (Functional Groups)Confirms presence of characteristic functional groups.Fast, non-destructive.Provides general structural information, not specific for purity.
At-line and Online Analytical Methods (Process Analytical Technology - PAT)

PAT enables real-time or near-real-time monitoring of critical quality attributes during the manufacturing process, leading to improved process understanding and control.

Analytical Method Parameter Monitored Application in Fmoc-Amino Acid QC Advantages Disadvantages
UV-Vis Spectroscopy Fmoc group concentrationReal-time monitoring of Fmoc deprotection during SPPS.Simple, robust, real-time data.Indirect measure of reaction completion, can be affected by other UV-active species.
At-line HPLC Purity, Reaction CompletionAutomated sampling and analysis of reaction mixtures for purity and impurity profiling.Provides detailed chromatographic data with minimal manual intervention.Introduces a time delay between sampling and results.
Raman Spectroscopy Molecular VibrationsIn-line monitoring of solid-phase reactions, including coupling and deprotection steps.Non-invasive, provides real-time chemical information.Can be complex to implement and interpret for heterogeneous samples.
Near-Infrared (NIR) Spectroscopy Chemical CompositionIn-line monitoring of residual solvents or reagent concentrations.Fast, non-destructive, can penetrate solids.Requires extensive calibration and model development.

Experimental Protocols

Detailed methodologies for the key offline analytical techniques are provided below.

Purity Determination by RP-HPLC

Objective: To determine the chemical purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Sample: this compound dissolved in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Maintain at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the elution profile at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).

  • Calculate the purity by integrating the peak area of this compound relative to the total peak area.

Chiral Purity Determination by Chiral HPLC

Objective: To separate and quantify the L- and D-enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-2 or CHIRALPAK IC)

Reagents:

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% TFA (e.g., 60:40 ACN:Water + 0.1% TFA). The exact ratio may need to be optimized for the specific column.

  • Sample: this compound dissolved in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample.

  • Run the analysis in isocratic mode.

  • Monitor the elution profile at 265 nm.

  • Identify the peaks corresponding to the L- and D-enantiomers (typically the L-enantiomer elutes first).

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, coupled to an LC system.

Procedure:

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by LC.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Look for the molecular ion peak corresponding to the expected mass of this compound (C₂₁H₂₃NO₄, Molecular Weight: 353.41 g/mol ). Common adducts to look for are [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes.

QC_Workflow cluster_offline Offline Quality Control Sample This compound Sample Purity Purity Analysis (RP-HPLC) Sample->Purity Chiral Chiral Purity (Chiral HPLC) Sample->Chiral Identity_MS Identity (Mass Spectrometry) Sample->Identity_MS Identity_NMR Identity (NMR) Sample->Identity_NMR Report Certificate of Analysis Purity->Report Chiral->Report Identity_MS->Report Identity_NMR->Report

Caption: Workflow for offline quality control of this compound.

PAT_Concept SPPS Solid-Phase Peptide Synthesis (SPPS) Reactor Atline_HPLC At-line HPLC SPPS->Atline_HPLC Automated Sampling Online_UV Online UV-Vis Probe SPPS->Online_UV In-situ Measurement Data Real-time Data Atline_HPLC->Data Online_UV->Data Control Process Control System Control->SPPS Process Adjustments Data->Control Feedback Loop

Caption: Conceptual diagram of PAT in solid-phase peptide synthesis.

Conclusion

A multi-faceted approach is essential for the comprehensive quality control of this compound. While traditional offline methods like HPLC and mass spectrometry remain the cornerstone for lot release and certification, the adoption of at-line and online PAT is transforming peptide manufacturing. By providing real-time insights into the synthesis process, PAT enables proactive control, leading to higher quality products, reduced waste, and improved efficiency. For researchers and drug developers, a thorough understanding of these analytical methods is crucial for selecting high-quality starting materials and for the successful development of peptide-based therapeutics.

Safety Operating Guide

Proper Disposal of Fmoc-Tle-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine), a protected amino acid commonly utilized in peptide synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Precautions

Based on information for similar compounds, this compound should be handled with care, assuming it may present the following hazards. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Assumed Hazard Classification (Based on Similar Compounds)

Hazard ClassGHS CategoryDescription
Skin Corrosion / IrritationCategory 2Causes skin irritation.
Serious Eye Damage / Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.

This data is extrapolated from similar Fmoc-protected amino acids and should be treated as a precautionary guideline.

Experimental Protocols for Disposal

The following protocols provide a clear, procedural framework for the disposal of this compound and related waste materials.

A. Disposal of Unused or Expired Solid this compound
  • Segregation : Do not mix solid this compound with other chemical waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.

  • Packaging : Place the solid waste in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant"), and the date of accumulation.

  • Collection : Store the sealed container in a designated hazardous waste accumulation area. Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.

B. Disposal of Liquid Waste from Peptide Synthesis

Liquid waste generated during solid-phase peptide synthesis (SPPS), such as solutions from deprotection steps or solvent washes, must be handled as hazardous waste.

  • Collection : Collect all liquid waste streams, including solvents (e.g., DMF, DCM), piperidine solutions used for Fmoc deprotection, and cleavage cocktails (e.g., containing trifluoroacetic acid - TFA), in a designated and properly sealed hazardous waste container.

  • Designated Container : Use a container made of a material compatible with the chemical constituents. Never dispose of this waste down the drain.

  • Labeling : Clearly label the liquid waste container with "Hazardous Waste" and list all chemical components (e.g., "DMF, Piperidine, TFA, Fmoc-byproducts").

  • Storage and Disposal : Store the container in a designated hazardous waste area, segregated from incompatible materials. Contact your EHS department for pickup and disposal.

C. Disposal of Contaminated Solid Waste

Items such as gloves, weighing paper, pipette tips, and other materials that have come into contact with this compound are considered contaminated solid waste.

  • Containment : Place all contaminated solid waste into a designated, leak-proof hazardous waste container or a double-lined bag.

  • Labeling : The container must be clearly labeled "Hazardous Waste" and indicate the contaminating chemical, "this compound."

  • Disposal : Store the container in the hazardous waste accumulation area and dispose of it through your institution's official hazardous waste program.[1][2][3][4][5]

Disposal Workflow and Decision Process

The following diagram illustrates the logical workflow for the proper disposal of all waste streams associated with this compound.

cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Identify this compound Waste solid_waste Solid Waste (Unused Reagent, Contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (SPPS Solvents, Deprotection Solutions) start->liquid_waste Is it liquid? solid_container Seal in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Seal in Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup & Disposal storage->ehs_contact

References

Essential Safety and Logistical Information for Handling Fmoc-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Fmoc-Tle-OH, a derivative of the amino acid leucine used in peptide synthesis.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental workflows.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is necessary to prevent inhalation, skin contact, and eye exposure.[3][4][5] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash-proof and fit snugly.[3][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check for breakthrough time and ensure they are suitable for the solvents being used.[3][6]
Body Protection Laboratory CoatA full-length lab coat is mandatory to protect against spills.[7]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[4]

Operational Plan: Handling and Usage

Proper handling procedures are crucial to minimize exposure and prevent contamination. The following steps outline the standard operating procedure for weighing and dissolving this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and all necessary PPE is donned correctly.

  • Weighing:

    • Tare a clean, dry weighing paper or vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Place the weighed this compound into an appropriate reaction vessel inside the fume hood.

    • Add the desired solvent, typically Dimethylformamide (DMF) or Dichloromethane (DCM), dropwise while stirring until the solid is fully dissolved.[8]

Disposal Plan

All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.[9] Proper disposal is critical to ensure environmental safety and regulatory compliance.

Waste StreamDisposal Procedure
Solid Waste Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
Liquid Waste Unused solutions and solvent washes containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.[9]
Empty Containers The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[9]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation weigh Weigh this compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve dispose_solid Collect Solid Waste dissolve->dispose_solid dispose_liquid Collect Liquid Waste dispose_container Dispose via EHS dispose_liquid->dispose_container

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Tle-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Tle-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.